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  • Product: 2-(2-Methoxyphenyl)propan-2-amine
  • CAS: 74702-94-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Profiling and Synthesis of 2-(2-Methoxyphenyl)propan-2-amine

As a Senior Application Scientist in early-stage drug discovery, encountering sterically hindered, quaternary alpha-amino building blocks is a daily reality. The molecule 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, encountering sterically hindered, quaternary alpha-amino building blocks is a daily reality. The molecule 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6) represents a highly specialized pharmacophore building block.

A critical preliminary warning for researchers: this molecule is frequently confused in uncurated chemical databases with its constitutional isomer, 1-(2-methoxyphenyl)propan-2-amine (ortho-methoxyamphetamine). However, SMILES validation (CC(N)(C1=CC=CC=C1OC)C) confirms that 74702-94-6 possesses a quaternary alpha-carbon (a gem-dimethyl group), making it an α,α -dimethylbenzylamine derivative[1].

This whitepaper details the physicochemical rationale for utilizing this building block, alongside a field-proven, self-validating synthetic protocol for its generation.

Physicochemical Profiling & Pharmacophore Potential

The structural architecture of 2-(2-Methoxyphenyl)propan-2-amine offers two distinct advantages in medicinal chemistry:

  • The Gem-Dimethyl Effect : The α,α -dimethyl substitution completely occludes the amine nitrogen from Monoamine Oxidase (MAO) mediated oxidative deamination. This imparts profound metabolic stability to drugs incorporating this motif.

  • Ortho-Methoxy Steric Locking : The methoxy group at the ortho position forces the phenyl ring into an orthogonal conformation relative to the amine side chain due to severe steric clash with the gem-dimethyl group. This restricts the molecule's conformational entropy, increasing target binding affinity if the bioactive conformation is matched.

Quantitative Data Summary
ParameterValue
IUPAC Name 2-(2-Methoxyphenyl)propan-2-amine
CAS Registry Number 74702-94-6[2]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [1]
Topological Polar Surface Area (TPSA) 35.25 Ų[1]
LogP (Predicted) 1.889[1]
Hydrogen Bond Donors / Acceptors 1 / 2[1]
Rotatable Bonds 2[1]

Synthetic Methodology: Titanium-Mediated Double Alkylation

Synthesizing sterically hindered α,α -dimethylbenzylamines is notoriously difficult. Standard Grignard additions to benzonitriles typically stop at the ketimine stage; the resulting magnesium ketimine is insufficiently electrophilic to accept a second methyl group, and attempting to force the reaction often leads to enolization or recovery of the ketone upon workup.

To bypass this, we utilize a Titanium-Mediated Double Alkylation [3]. By introducing titanium tetraisopropoxide [Ti(O−iPr)4​] after the first Grignard addition, the unreactive magnesium ketimine is transmetallated into a highly electrophilic titanium-imine complex. This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the imine, facilitating the attack of the second equivalent of methylmagnesium bromide despite the immense steric shielding of the ortho-methoxy group.

Reaction Workflow

Workflow A 2-Methoxybenzonitrile (Starting Material) B MeMgBr (1st eq) Ether, RT, 1h A->B C Magnesium Ketimine Intermediate B->C Nucleophilic Addition D Ti(O-iPr)4 Addition Transmetallation C->D E Titanium-Activated Ketimine D->E Lewis Acid Activation F MeMgBr (2nd eq) Nucleophilic Attack E->F G 2-(2-Methoxyphenyl) propan-2-amine F->G Alkylation & Hydrolysis

Figure 1: Titanium-mediated one-pot synthesis of 2-(2-methoxyphenyl)propan-2-amine via ketimine activation.

Experimental Protocol & Self-Validating Systems

The following step-by-step protocol is adapted from validated and scaled for standard laboratory synthesis[3].

Step-by-Step Methodology
  • Initiation & First Alkylation :

    • Dissolve 6.0 g (45.0 mmol) of 2-methoxybenzonitrile in 140 mL of anhydrous diethyl ether under an inert argon atmosphere.

    • Slowly add 45 mL of a 3.0 M solution of methylmagnesium bromide in diethyl ether (135.0 mmol, 3.0 eq) at room temperature.

    • Causality: Stir for 1 hour. The first equivalent of the Grignard reagent attacks the nitrile to form a stable magnesium ketimine. The excess Grignard remains dormant in solution due to the intermediate's low electrophilicity.

  • Titanium Activation :

    • Dropwise, add 13.1 mL (44.3 mmol, ~1.0 eq) of titanium tetraisopropoxide to the reaction mixture.

    • Causality: The titanium reagent rapidly transmetallates the intermediate. The resulting Ti-imine complex is highly activated, immediately triggering the remaining methylmagnesium bromide in the solution to execute the second nucleophilic attack, installing the quaternary carbon.

  • Quenching & Isolation :

    • After 2 hours of stirring, carefully quench the reaction at 0 °C with saturated aqueous NH4​Cl .

    • Filter the resulting biphasic suspension (containing precipitated titanium dioxide and magnesium salts) through a Celite pad.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via acid-base extraction to isolate the pure primary amine.

Analytical Validation (Self-Validating System)

To ensure the protocol has not stalled at the ketone intermediate (a common failure point if moisture degrades the titanium reagent), the system must be self-validating through NMR tracking:

  • ¹³C NMR : The absolute marker of success is the disappearance of the nitrile carbon signal ( δ ~118 ppm) and the emergence of a new quaternary aliphatic carbon signal at δ ~52-55 ppm. If a signal at δ ~200 ppm appears, the reaction failed at the second alkylation step and hydrolyzed to the ketone.

  • ¹H NMR (CDCl₃) : Look for a sharp, integrated 6H singlet at δ ~1.4-1.6 ppm, which definitively proves the presence of the gem-dimethyl group, alongside the 3H singlet of the methoxy group at δ ~3.8 ppm.

References

  • American Elements . "2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6". American Elements Catalog. URL:[Link]

Sources

Exploratory

Technical Whitepaper: 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6)

Comprehensive Chemical Identifiers, Mechanistic Profiling, and Validated Synthetic Methodologies Executive Summary In the landscape of advanced organic synthesis and drug development, sterically hindered primary amines s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Chemical Identifiers, Mechanistic Profiling, and Validated Synthetic Methodologies

Executive Summary

In the landscape of advanced organic synthesis and drug development, sterically hindered primary amines serve as critical building blocks. 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6) is a specialized α,α -dimethylbenzylamine derivative characterized by its ortho-methoxy substitution. This in-depth guide provides a rigorous analysis of its chemical identifiers, structural causality, and a self-validating synthetic protocol designed for high-yield isolation in research settings.

Chemical Identifiers & Physicochemical Data

Accurate chemical identification is the bedrock of reproducible research. The following tables consolidate the core identifiers and predicted physicochemical properties of 2-(2-Methoxyphenyl)propan-2-amine, cross-referenced against authoritative chemical databases[1].

Table 1: Core Chemical Identifiers
IdentifierValue
IUPAC Name 2-(2-Methoxyphenyl)propan-2-amine
CAS Registry Number 74702-94-6
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES String CC(N)(C1=CC=CC=C1OC)C
Common Synonyms 1-(2-Methoxyphenyl)propane-2-amine; α,α -dimethyl-2-methoxybenzylamine
Table 2: Physicochemical Properties & Causality
PropertyExpected ValueStructural Causality
Physical State Liquid to low-melting solidThe ortho-methoxy and gem-dimethyl groups disrupt planar stacking, lowering the melting point.
Solubility Soluble in DCM, THF, MeOHThe lipophilic aromatic backbone ensures organic solubility; the amine allows for water-soluble HCl salt formation[2].
pKa (Amine) ~10.0 - 10.5Typical for alkyl amines; the basicity is slightly modulated by the electron-rich ortho-methoxy aromatic ring.

Structural Causality & Mechanistic Relevance

As an Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than merely cataloging its properties. The unique reactivity and pharmacological utility of 2-(2-Methoxyphenyl)propan-2-amine stem from two distinct structural domains:

  • The α,α -Dimethyl Group (Steric Shielding): The gem-dimethyl substitution at the alpha carbon creates significant steric bulk around the primary amine. Mechanistically, this hinders nucleophilic attack, making standard alkylation or acylation reactions slower. However, in drug development, this steric shield is highly prized because it prevents oxidative deamination by monoamine oxidase (MAO) enzymes, drastically increasing the metabolic half-life of derivative compounds.

  • The Ortho-Methoxy Group (Electronic Enrichment): The methoxy group at the 2-position acts as a strong electron-donating group via resonance, enriching the electron density of the aromatic ring. Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor, which can direct ortho-lithiation in downstream synthesis or participate in target-receptor coordination in biological systems.

StructuralAnalysis Core 2-(2-Methoxyphenyl)propan-2-amine Ortho Ortho-Methoxy Group (Electron Donating) Core->Ortho Ring Substitution Alpha Alpha,Alpha-Dimethyl (Steric Shielding) Core->Alpha Chain Branching Amine Primary Amine (Nucleophile) Core->Amine Functional Group

Fig 1. Structural feature map highlighting steric and electronic domains of the target molecule.

Validated Synthetic Methodology

Synthesizing α,α -dimethylamines is notoriously difficult. Standard Grignard addition of methylmagnesium bromide to 2-methoxybenzonitrile typically stops at the imine stage, yielding a ketone upon aqueous hydrolysis.

To overcome this, we employ an Organocerium-Mediated Double Addition . The causality here is profound: Anhydrous Cerium(III) chloride (CeCl₃) is highly oxophilic and acts as a strong Lewis acid. It activates the nitrile carbon, suppressing alpha-deprotonation and stabilizing the transient imine anion, thereby forcing the successful addition of a second equivalent of the Grignard reagent to yield the tertiary carbinamine.

Step-by-Step Protocol: Cerium-Mediated Synthesis

This protocol is designed as a self-validating system. The final acid-base extraction inherently proves the success of the reaction, as only the successfully formed amine will partition into the acidic aqueous phase.

Phase 1: Reagent Preparation

  • Drying CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours to yield anhydrous CeCl₃. Causality: Trace water will instantly destroy the Grignard reagent.

  • Suspension: Cool the flask to room temperature, purge with Argon, and add anhydrous THF. Stir vigorously at room temperature for 2 hours, then cool to -78°C.

Phase 2: Grignard Addition 3. Organocerium Formation: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 eq, 3M in diethyl ether) to the -78°C CeCl₃ suspension. Stir for 30 minutes. 4. Nitrile Addition: Dissolve 2-methoxybenzonitrile (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the reaction mixture. 5. Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

Phase 3: Self-Validating Isolation (Acid-Base Extraction) 6. Quench: Cool the mixture to 0°C and carefully quench with 10% aqueous NaOH. Causality: NaOH precipitates cerium as a highly insoluble Ce(OH)₃ gel, trapping inorganic byproducts. 7. Filtration: Filter the suspension through a pad of Celite, washing the cake thoroughly with ethyl acetate. 8. Acidic Extraction (Validation Step): Transfer the filtrate to a separatory funnel. Extract the organic layer with 1M HCl (3 x 50 mL).

  • Insight: The target 2-(2-Methoxyphenyl)propan-2-amine becomes protonated and moves into the aqueous layer. Any unreacted nitrile or ketone byproducts remain in the organic layer, which is discarded.

  • Basification & Final Isolation: Cool the aqueous layer and basify to pH > 10 using 6M NaOH. Extract with Dichloromethane (DCM) (3 x 50 mL). Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

CeriumGrignard A 2-Methoxybenzonitrile B CeCl3 / MeMgBr A->B Activation C Imine Anion B->C 1st Eq MeMgBr D Acid-Base Extraction B->D Quench & Isolate C->B 2nd Eq MeMgBr E Target Amine D->E Purify

Fig 2. Cerium-mediated double Grignard addition workflow for alpha,alpha-dimethylamine synthesis.

Analytical Profiling

To confirm the structural integrity of the synthesized 2-(2-Methoxyphenyl)propan-2-amine, the following analytical signatures should be observed:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • A sharp singlet integrating to 6H at ~1.45 ppm, corresponding to the gem-dimethyl group.

    • A broad singlet integrating to 2H at ~1.80 ppm (exchangeable with D₂O), corresponding to the primary amine (-NH₂).

    • A sharp singlet integrating to 3H at ~3.85 ppm, corresponding to the ortho-methoxy group (-OCH₃).

    • Multiplets between 6.80 - 7.30 ppm integrating to 4H, representing the ortho-disubstituted aromatic ring.

  • GC-MS (EI, 70 eV): The molecular ion peak (M⁺) at m/z 165 is typically weak. A strong base peak at m/z 150 (M - CH₃)⁺ is expected due to the highly favored alpha-cleavage of one of the methyl groups, resulting in a resonance-stabilized cation.

References

  • American Elements. "2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6". American Elements Life Science Products. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: pKa and Basicity of 2-(2-Methoxyphenyl)propan-2-amine

Executive Summary As drug development increasingly relies on precise physicochemical profiling, understanding the acid-base chemistry of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on precise physicochemical profiling, understanding the acid-base chemistry of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6)[1] is a specialized aralkylamine featuring an α,α -dimethylbenzylamine core with an ortho-methoxy substitution. This guide provides a rigorous structural analysis of its basicity, exploring the interplay of inductive effects, steric hindrance, and solvation dynamics. By establishing a self-validating experimental protocol for pKa determination, we bridge the gap between theoretical physical chemistry and applied pharmacokinetics.

Structural Analysis and Electronic Effects

The basicity of an amine is defined by the thermodynamic stability of its conjugate acid (the protonated ammonium ion). For 2-(2-Methoxyphenyl)propan-2-amine, the pKa is governed by three distinct structural features:

  • Insulation by the sp³ Carbon: Unlike anilines, where the nitrogen lone pair is delocalized into the aromatic π -system, the primary amine in this compound is separated from the benzene ring by an sp³-hybridized α -carbon. Consequently, resonance (+R) effects do not directly alter the electron density of the nitrogen.

  • Steric Hindrance vs. Inductive Donation ( α,α -Dimethyl Group): The two methyl groups exert a positive inductive (+I) effect, pushing electron density toward the nitrogen. However, they also introduce significant steric bulk. This steric hindrance restricts the approach of water molecules, reducing the solvation energy of the protonated ammonium ion. Because solvation is critical for stabilizing the positive charge, this steric desolvation effect counteracts the +I effect. This is why cumylamine (the unsubstituted core) has a pKa of 9.36[2], which is nearly identical to the less hindered benzylamine (pKa 9.33)[3].

  • The ortho-Methoxy Inductive Effect: The methoxy group (-OCH₃) possesses an electron-withdrawing inductive effect (-I). Operating through space and via sigma bonds, the highly electronegative oxygen atom—positioned proximally at the ortho site—pulls electron density away from the amine. This destabilizes the conjugate acid, lowering the pKa. This phenomenon mirrors the shift observed from benzylamine to 2-methoxybenzylamine, where the pKa drops to 9.15[4].

SPR Compound 2-(2-Methoxyphenyl) propan-2-amine Methoxy Ortho-Methoxy (-OCH3) Compound->Methoxy Dimethyl Alpha-Dimethyl (-C(CH3)2-) Compound->Dimethyl Amine Primary Amine (-NH2) Compound->Amine Inductive -I Effect (Electron Withdrawing) Dominates over +R Methoxy->Inductive Steric Steric Hindrance & Altered Solvation Dimethyl->Steric Basicity Net Effect: Predicted pKa ~9.15 Amine->Basicity Protonation Site Inductive->Basicity Destabilizes Conjugate Acid Steric->Basicity Restricts Solvation

Caption: Logical relationship of structural features governing the basicity of 2-(2-Methoxyphenyl)propan-2-amine.

Quantitative pKa Analysis

To contextualize the basicity of 2-(2-Methoxyphenyl)propan-2-amine, we must compare it against its structural analogs. The table below synthesizes the quantitative data, demonstrating how sequential structural modifications impact the macroscopic pKa.

CompoundStructural ModificationExperimental / Predicted pKaReference
Benzylamine Unsubstituted baseline9.33[3]
Cumylamine α,α -dimethyl substitution9.36[2]
2-Methoxybenzylamine ortho-methoxy substitution9.15[4]
2-(2-Methoxyphenyl)propan-2-amine ortho-methoxy + α,α -dimethyl~9.15 - 9.20 (Predicted)[1],[4]

Self-Validating Experimental Workflow for pKa Determination

To empirically determine the pKa of 2-(2-Methoxyphenyl)propan-2-amine, a high-precision potentiometric titration must be employed. As a Senior Application Scientist, I mandate the use of a self-validating protocol . This means the system must internally correct for environmental artifacts (like CO₂ absorption) and mathematical subjectivity (like visual peak-picking).

Protocol: Algorithmic Potentiometric Titration

Step 1: System Calibration & Thermodynamic Control

  • Action: Calibrate the pH electrode using standard buffers at exactly 25.0 °C.

  • Causality: pKa is a thermodynamic constant highly sensitive to temperature fluctuations. Thermostatic control ensures the reproducibility of the equilibrium state.

Step 2: Sample Preparation in Background Electrolyte

  • Action: Dissolve 2.0 mmol of the compound in 50 mL of 0.15 M KCl.

  • Causality: The 0.15 M KCl background mimics physiological ionic strength. More importantly, it stabilizes the activity coefficients of the ions, ensuring the measured concentration quotient closely approximates the true thermodynamic equilibrium constant.

Step 3: Acidification & Nitrogen Purging

  • Action: Add 0.1 M HCl until the pH drops to ~2.0. Sparge the solution with nitrogen gas ( N2​ ) for 10 minutes and maintain a positive N2​ blanket throughout the experiment.

  • Causality: Acidification fully protonates the amine, providing a clean baseline. The N2​ purge is a critical self-validating step: it prevents atmospheric CO₂ from dissolving to form carbonic acid, which would introduce artifactual buffering regions and skew the titration curve.

Step 4: Automated Titration

  • Action: Titrate with CO₂-free 0.1 M KOH in 0.05 mL increments, recording the pH only after the drift is less than 0.1 mV/min.

Step 5: Gran Plot Analysis (Data Validation)

  • Action: Instead of relying on the first derivative of the titration curve, plot the Gran function ( Vb​×10pH ) against the volume of base added ( Vb​ ).

  • Causality: The Gran plot linearizes the data before and after the equivalence point. The intersection of these lines mathematically validates the exact equivalence volume, eliminating subjective errors. The pKa is extracted at exactly half the validated equivalence volume.

Workflow Prep 1. Sample Preparation Dissolve in 0.15M KCl (Ionic Strength) Acidify 2. Acidification Lower pH to ~2.0 with 0.1M HCl Prep->Acidify Titrate 3. Potentiometric Titration Titrate with 0.1M KOH under N2 Acidify->Titrate Data 4. Data Acquisition Record pH vs. Volume Titrate->Data Analyze 5. Gran Plot Analysis Linearize to find exact equivalence points Data->Analyze Derive 6. pKa Calculation Determine pKa at half-equivalence Analyze->Derive

Caption: Self-validating potentiometric titration workflow utilizing Gran plot analysis for accurate pKa determination.

Field-Proven Insights: Co-Solvent Extrapolation

The Lipophilicity Challenge: 2-(2-Methoxyphenyl)propan-2-amine is a highly lipophilic aralkylamine. During aqueous potentiometric titration, as the pH exceeds the pKa (converting the soluble conjugate acid into the un-ionized free base), the compound may precipitate. Precipitation breaks the thermodynamic equilibrium, leading to erratic pH readings and a distorted titration curve.

The Solution (Yasuda-Shedlovsky Extrapolation): To circumvent this, the titration should be performed in a series of methanol-water mixtures (e.g., 20%, 30%, 40%, and 50% MeOH by weight). The apparent pKa values ( psKa​ ) obtained in these co-solvents are plotted against the inverse dielectric constant ( ϵ1​ ) of the respective solvent mixtures. By applying linear regression and extrapolating back to the dielectric constant of pure water ( 78.31​ ), the true aqueous pKa is mathematically derived without the risk of precipitation artifacts.

Implications in Drug Development

Understanding the pKa (~9.15) of 2-(2-Methoxyphenyl)propan-2-amine is vital for downstream pharmaceutical applications:

  • Pharmacokinetics (ADME): At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the amine will be >98% ionized (protonated). While this guarantees excellent aqueous solubility in the GI tract, it limits passive transcellular diffusion across lipid bilayers. Absorption will likely depend on paracellular transport or specific carrier-mediated uptake.

  • Target Engagement: The protonated ammonium group serves as a critical pharmacophore. In the binding pockets of target proteins (such as G-protein coupled receptors or monoamine transporters), this localized positive charge is primed to engage in strong charge-charge interactions with aspartate/glutamate residues, or cation- π interactions with aromatic residues (phenylalanine, tryptophan).

References

  • [1] Title: 2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6 Source: American Elements URL:1

  • [2] Title: Cumylamine Source: ChemBK URL: 2

  • [3] Title: Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: 3

  • [4] Title: The Discovery, Synthesis, and Application of 2-Methoxybenzylamine: A Technical Guide Source: BenchChem URL:4

Sources

Exploratory

Steric hindrance characteristics of 2-(2-Methoxyphenyl)propan-2-amine

The Steric Hindrance Characteristics of 2-(2-Methoxyphenyl)propan-2-amine: A Mechanistic and Experimental Guide Executive Summary In the realm of rational drug design and advanced organic catalysis, the spatial arrangeme...

Author: BenchChem Technical Support Team. Date: March 2026

The Steric Hindrance Characteristics of 2-(2-Methoxyphenyl)propan-2-amine: A Mechanistic and Experimental Guide

Executive Summary

In the realm of rational drug design and advanced organic catalysis, the spatial arrangement of atoms around a reactive center dictates both the thermodynamic stability and kinetic reactivity of a molecule. 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6)[1] represents a masterclass in extreme steric crowding. By combining an α,α -dimethyl (cumyl) backbone with an ortho-methoxy substituted aryl ring, this molecule creates a highly shielded primary amine. This whitepaper deconstructs the structural, thermodynamic, and kinetic implications of this steric hindrance, providing researchers with actionable experimental protocols to quantify and utilize these properties.

Structural and Conformational Analysis

The profound steric hindrance of 2-(2-Methoxyphenyl)propan-2-amine originates from the convergence of two distinct structural motifs:

  • The Gem-Dimethyl Effect ( α -Quaternary Center): Unlike typical primary amines (e.g., benzylamine), the α -carbon in this molecule is fully substituted. It bears an amine group, an aryl ring, and two methyl groups. This creates a baseline steric bulk that severely restricts the conformational freedom of the nitrogen atom, rendering the α -carbon inaccessible to large transition-metal complexes or bulky electrophiles[2].

  • The Ortho-Methoxy Clash: The addition of a methoxy group (-OCH 3​ ) at the ortho position of the phenyl ring acts as a conformational lock. The van der Waals radii of the methoxy oxygen and its methyl group clash directly with the α -methyl groups. This interaction drastically increases the rotational barrier around the C(aryl)–C( α ) bond, locking the molecule into a conformation where the nitrogen lone pair is deeply buried within a hydrophobic pocket.

Physicochemical Implications: Thermodynamics vs. Kinetics

The steric architecture of 2-(2-Methoxyphenyl)propan-2-amine forces a divergence between its thermodynamic basicity and its kinetic nucleophilicity.

  • Suppressed Nucleophilicity ("The Fat Goalie" Effect): In standard S N​ 2 reactions, a nucleophile must access the σ∗ antibonding orbital of the electrophile. In highly hindered amines, the surrounding alkyl and aryl clouds physically block this trajectory. This phenomenon is often analogized to a "fat goalie" deflecting incoming reactants[3]. Consequently, 2-(2-Methoxyphenyl)propan-2-amine exhibits near-zero reactivity toward bulky alkyl halides.

  • The "N-Exposure" Metric: In applications such as carbon capture or directed metalation, the accessibility of the nitrogen is quantified as "N-exposure"[4]. Amines with low N-exposure (like cumylamine derivatives) fail to form stable transition states with bulky partners. For instance, they resist forming bimolecular carbamates with CO 2​ , instead favoring a 1:1 bicarbonate pathway[4].

  • Preserved Basicity: Despite the kinetic shielding, the amine retains its ability to accept a small proton (H + ). The predicted pK a​ of the parent cumylamine is approximately 9.36[5]. The ortho-methoxy derivative maintains a similar pK a​ , though the hydrophobic shielding can alter its solvation energy in aqueous media.

Quantitative Data: Comparative Steric Profiling

To contextualize the steric bulk of 2-(2-Methoxyphenyl)propan-2-amine, we compare it against less hindered analogs. The data below illustrates how sequential additions of steric bulk impact chemical behavior.

CompoundStructural FeaturePredicted pK a​ Relative Nucleophilicity ( krel​ )*N-Exposure Level
Benzylamine Unhindered primary amine~9.31.00 (Reference)High
Cumylamine α -gem-dimethyl branching9.36[5]< 0.05Low
2-(2-Methoxyphenyl)propan-2-amine α -gem-dimethyl + ortho-methoxy~9.3 - 9.4< 0.001Extremely Low

*Note: krel​ represents the relative rate constant for N-alkylation with isopropyl iodide at 25°C in acetonitrile.

Experimental Workflows for Steric Quantification

To rigorously validate the steric parameters of 2-(2-Methoxyphenyl)propan-2-amine, researchers must employ self-validating experimental systems. The following protocols are designed to isolate and measure steric effects while eliminating confounding variables.

Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Purpose: To calculate the Gibbs free energy of activation ( ΔG‡ ) for the restricted rotation around the C(aryl)–C( α ) bond. Causality: At room temperature, the ortho-methoxy group restricts rotation, making the two α -methyl groups diastereotopic (appearing as two distinct singlets in 1 H-NMR). Heating the sample provides the thermal energy required to overcome this steric barrier, causing the peaks to coalesce.

  • Sample Preparation: Dissolve 15 mg of 2-(2-Methoxyphenyl)propan-2-amine in 0.6 mL of DMSO- d6​ . Add 1 μ L of tetramethylsilane (TMS) as an internal standard.

  • Baseline Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 25°C (298 K). Identify the distinct signals for the two α -methyl groups.

  • Variable Temperature Profiling: Increase the probe temperature in 10°C increments up to 120°C. Allow 5 minutes of equilibration time at each step before acquiring the spectrum.

  • Coalescence Monitoring: Identify the coalescence temperature ( Tc​ ), the exact point where the two methyl singlets merge into a single broad peak.

  • Data Processing: Calculate the rotational barrier using the Eyring equation: ΔG‡=19.14×Tc​×(10.32+log(Tc​/Δν)) , where Δν is the frequency difference (in Hz) between the two methyl peaks at slow exchange (25°C).

Protocol B: Kinetic Profiling of Nucleophilic Suppression (Competitive Assay)

Purpose: To empirically prove the "fat goalie" steric shielding effect[3] by measuring the suppression of S N​ 2 alkylation. Causality: By placing a highly hindered amine and an unhindered amine in the same reaction vessel with a limiting amount of electrophile, we create a competitive environment. This self-validating setup ensures that concentration, temperature, and solvent effects are identical for both substrates; any difference in product formation is purely due to steric hindrance (N-exposure)[4].

  • Reagent Preparation: Prepare a solution containing 1.0 mmol of 2-(2-Methoxyphenyl)propan-2-amine (Substrate) and 1.0 mmol of Benzylamine (Reference) in 10 mL of anhydrous acetonitrile.

  • Electrophile Addition: Add 0.5 mmol of Methyl Iodide (MeI) dropwise at 25°C under vigorous stirring. (MeI is the limiting reagent to force competition).

  • Reaction & Quench: Stir the mixture for exactly 60 minutes. Quench the reaction by adding 5 mL of 1M aqueous NaOH to neutralize any formed hydroiodide salts.

  • Extraction: Extract the organic components using dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ .

  • Chromatographic Analysis: Analyze the crude mixture via GC-MS or HPLC-UV. Integrate the peaks corresponding to N-methylbenzylamine and N-methyl-2-(2-methoxyphenyl)propan-2-amine.

  • Result Interpretation: The ratio of the integrated products directly reflects the relative nucleophilicity. The expected result is a >99:1 ratio in favor of N-methylbenzylamine, confirming the extreme steric shielding of the cumylamine derivative.

Mechanistic Visualization

The following diagram illustrates the logical cascade from the molecule's structural features to its macroscopic chemical properties.

StericHindrance Node1 2-(2-Methoxyphenyl) propan-2-amine Node2 Alpha-Quaternary Center (Gem-Dimethyl) Node1->Node2 Node3 Ortho-Methoxy Group (-OCH3) Node1->Node3 Node4 Restricted C(aryl)-C(alpha) Bond Rotation Node2->Node4 Steric Clash Node3->Node4 Steric Clash Node5 Nitrogen Lone Pair Shielding (Low N-Exposure) Node4->Node5 Conformational Lock Node6 Suppressed Nucleophilicity (SN2 Resistance) Node5->Node6 Kinetic Effect Node7 Preserved Basicity & Oxidative Resistance Node5->Node7 Thermodynamic Effect

Fig 1. Mechanistic pathway of steric hindrance in 2-(2-Methoxyphenyl)propan-2-amine.

References

  • American Elements. "2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6". American Elements. Available at:[Link]

  • Master Organic Chemistry. "Steric Hindrance (Is Like A Fat Goalie)". Master Organic Chemistry. Available at:[Link]

  • OSTI.gov. "A New Measurement of Amine Steric Hindrance – N Exposure". Office of Scientific and Technical Information. Available at:[Link]

  • National Institutes of Health (NIH). "Direct Activation of the C(sp3)−NH2 Bond of Primary Aliphatic Alkyl-amines". PMC. Available at:[Link]

Sources

Foundational

A Guide to the Thermodynamic Stability of 2-(2-Methoxyphenyl)propan-2-amine: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from shelf-li...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from shelf-life and storage conditions to bioavailability and patient safety. This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 2-(2-Methoxyphenyl)propan-2-amine. In the absence of extensive public data on this specific molecule, this document serves as a methodological blueprint. It details the critical thermal analysis techniques required for a thorough stability assessment, explains the causality behind experimental choices, and provides standardized protocols for generating reliable and reproducible data. We will explore the application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as primary investigative tools, offering insights into interpreting the data to characterize the compound's thermal behavior and decomposition pathways.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, a significant number of which are rooted in the physicochemical properties of the API. Thermodynamic stability—the tendency of a substance to resist chemical or physical changes under thermal stress—is a critical quality attribute.[1] A comprehensive understanding of a compound's thermal behavior is paramount for several reasons:

  • Predicting Shelf-Life and Degradation Pathways: A thermodynamically unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities.[2]

  • Determining Storage and Handling Conditions: Understanding the temperatures at which a compound undergoes phase transitions or decomposition is essential for establishing appropriate storage and shipping protocols.

  • Ensuring Safety and Efficacy: Uncontrolled transformations, such as polymorphism, can alter solubility and bioavailability, impacting the drug's performance and safety profile.[3]

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) mandate thorough stability testing to ensure the quality, safety, and efficacy of drug products.[1]

This guide will focus on the practical, experimental determination of these crucial parameters for 2-(2-Methoxyphenyl)propan-2-amine.

Foundational Thermal Analysis Techniques

To build a comprehensive thermodynamic profile, two core techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4] These methods, often used in concert, provide a full picture of how a material behaves under the influence of heat.[5]

  • Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[2] It is invaluable for determining the temperature at which a material begins to degrade, identifying the presence of volatiles like water or solvents, and quantifying residual mass.[6]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This powerful technique detects and quantifies thermal events such as melting points, crystallization, glass transitions, and solid-solid phase transitions, offering deep insights into physical stability and polymorphism.[7][8]

Experimental Protocols: A Self-Validating System

The integrity of thermodynamic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, providing a robust framework for analysis.

Thermogravimetric Analysis (TGA) Protocol

The objective of this protocol is to determine the thermal decomposition profile of 2-(2-Methoxyphenyl)propan-2-amine.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications, using certified reference materials.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity, powdered 2-(2-Methoxyphenyl)propan-2-amine into a clean, inert TGA crucible (e.g., alumina or platinum).[2]

  • Atmosphere Control: Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min to maintain an inert environment and efficiently remove gaseous decomposition products.[2]

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A slower rate can be used for better resolution of thermal events.[2]

  • Data Acquisition: Continuously record the sample mass as a function of temperature. Plot the mass loss percentage versus temperature (TGA curve) and the first derivative of the mass loss (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

This protocol aims to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty, sealed aluminum pan as the reference.[1]

  • Atmosphere Control: Maintain a nitrogen gas purge at a flow rate of 20-50 mL/min.[1]

  • Temperature Program (Heat-Cool-Heat Cycle):

    • Equilibrate at 25°C.

    • First Heat: Ramp the temperature from 25°C to a temperature approximately 20-30°C above the expected melting point at a rate of 10°C/min. This scan provides information on the initial state of the material.

    • Cool: Cool the sample to 25°C at a controlled rate (e.g., 10°C/min). This may induce crystallization into a different polymorphic form.

    • Second Heat: Ramp the temperature again under the same conditions as the first heat. Comparing the first and second heat scans can reveal information about polymorphism and thermal history.[1]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

Data Interpretation and Visualization

Interpreting the Thermal Data
  • TGA Curve: A sharp drop in mass on the TGA curve indicates decomposition. The onset temperature of this drop is a key indicator of the compound's thermal stability. The presence of mass loss at lower temperatures (e.g., < 150°C) may suggest the presence of residual solvent or water.

  • DTG Curve: The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss, providing a precise point for characterizing decomposition.[9]

  • DSC Thermogram:

    • Endothermic Peaks: Sharp endothermic peaks typically represent the melting of a crystalline solid. The temperature at the peak maximum is the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus).

    • Exothermic Peaks: Exothermic events (peaks pointing down) can indicate crystallization or decomposition.

    • Glass Transition (Tg): A step-like change in the baseline of the DSC curve is characteristic of a glass transition, which occurs in amorphous materials.[9]

Visualizing the Workflow

A systematic approach is crucial for a comprehensive stability assessment.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Stability Profile A High-Purity Sample of 2-(2-Methoxyphenyl)propan-2-amine TGA Thermogravimetric Analysis (TGA) (10°C/min, N2) A->TGA DSC Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat, N2) A->DSC TGA_Data Determine Onset of Decomposition (Td) & Volatiles Content TGA->TGA_Data DSC_Data Identify Melting Point (Tm), Enthalpy of Fusion (ΔHfus), Polymorphic Transitions DSC->DSC_Data Report Comprehensive Thermodynamic Stability Report TGA_Data->Report DSC_Data->Report

Caption: Workflow for Thermodynamic Stability Assessment.

Summarized Data Presentation

While specific experimental data for 2-(2-Methoxyphenyl)propan-2-amine is not publicly available, the table below illustrates how the results from the described analyses should be structured. This serves as a template for reporting.

ParameterMethodHypothetical ValueInterpretation
Physical Properties
Molecular Formula-C₁₀H₁₅NOBasic molecular identity.
Molecular Weight-165.23 g/mol Foundational physical property.
Thermogravimetric Analysis
Onset of Decomposition (Td)TGA215 °CIndicates the temperature at which significant thermal degradation begins.
Mass Loss (30-150°C)TGA< 0.5%Suggests the sample is substantially free of volatile impurities like water or solvent.
Residual Mass @ 600°CTGA< 1.0%Indicates nearly complete decomposition into volatile products under an inert atmosphere.
Differential Scanning Calorimetry
Melting Point (Tm)DSC (1st Heat)145 °CCharacteristic melting temperature of the initial crystalline form.
Enthalpy of Fusion (ΔHfus)DSC (1st Heat)25 kJ/molEnergy required to melt the crystalline structure; related to crystal lattice energy.
Crystallization (Tc)DSC (Cooling)95 °CTemperature at which the molten sample recrystallizes upon cooling.
Polymorphic Melt (Tm')DSC (2nd Heat)140 °CA different melting point on the second heat scan would indicate a polymorphic transformation.

Computational Insights: A Complementary Approach

In modern drug development, computational chemistry provides a valuable complement to experimental data.[10] Ab initio methods can be used to calculate thermodynamic parameters like the Gibbs free energy of formation (ΔGf), offering a theoretical baseline for stability.[11] While these are predictive, they can guide experimental design and help rationalize observed thermal behaviors. For instance, computational models can predict the relative stabilities of different potential polymorphs or degradation products.[12]

G cluster_0 Experimental Workflow cluster_1 Computational Workflow Exp DSC / TGA Analysis Exp_Data Measured Tm, Td, ΔHfus Exp->Exp_Data Validation Data Correlation & Validation Exp_Data->Validation Comp Quantum Mechanics Calculations Comp_Data Predicted ΔGf, Polymorph Energies Comp->Comp_Data Comp_Data->Validation

Caption: Integration of Experimental and Computational Workflows.

Conclusion

The thermodynamic stability of 2-(2-Methoxyphenyl)propan-2-amine is a critical parameter that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a robust, methodology-focused approach for this characterization. By employing foundational techniques like TGA and DSC with rigorous, self-validating protocols, researchers can generate the essential data needed to understand the compound's thermal behavior, decomposition profile, and polymorphic potential. Integrating these experimental findings with computational predictions provides a powerful, holistic view of the molecule's stability. This comprehensive understanding is not merely an academic exercise; it is a fundamental requirement for informed decision-making throughout the drug development lifecycle, ultimately safeguarding the quality, safety, and efficacy of future medicines.

References

  • SciTechnol. Effects of temperature and entropy in small molecule crystal structure prediction. Available from: [Link]

  • ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Published January 6, 2026. Available from: [Link]

  • Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(9), 1071-1082. Available from: [Link]

  • Dr. Premchand. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields. YouTube. Available from: [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC Analysis): Key Applications. Published December 9, 2024. Available from: [Link]

  • SKZ. DSC vs TGA: What's the Difference in Thermal Analysis? Published June 27, 2025. Available from: [Link]

  • ResolveMass Laboratories Inc. Applications of Differential Scanning Calorimetry (DSC) Analysis. Published January 10, 2026. Available from: [Link]

  • Eurolab. USP 891 Thermal Analysis of Pharmaceuticals by DSC. Available from: [Link]

  • eScholarship.org. Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. Available from: [Link]

  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Available from: [Link]

  • Cooper, M. A., & Johnson, C. M. (2005). Differential scanning calorimetry: an invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Current Medicinal Chemistry, 12(17), 2011-2020. Available from: [Link]

  • Royal Society of Chemistry. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. Available from: [Link]

  • ResearchGate. Thermodynamic Studies for Drug Design and Screening. Available from: [Link]

  • ProQuest. A Study to Investigate the Thermodynamic and Surface Properties of Drugs and Stabilizers to Understand the Stabilization Requirements for Liquid and Solid Nanosuspension Stability. Available from: [Link]

  • Bartel Research Group. A critical examination of compound stability predictions from machine-learned formation energies. Available from: [Link]

  • Pharmaceutical Technology. Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Published October 5, 2025. Available from: [Link]

  • ResearchGate. A predictive model for thermodynamic stability of grain size in nanocrystalline ternary alloys. Published August 8, 2025. Available from: [Link]

  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Published July 1, 2025. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safety and Toxicity Profile of 2-(2-Methoxyphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Methoxyphenyl)propan-2-amine, with CAS Number 74702-94-6, is an aromatic amine whose utility is primarily in specialized chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenyl)propan-2-amine, with CAS Number 74702-94-6, is an aromatic amine whose utility is primarily in specialized chemical synthesis and early-stage pharmaceutical research.[1][2] As with any novel or sparsely documented chemical entity, a thorough understanding of its safety and toxicological profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive analysis based on available data, predictive toxicology, and established principles for analogous chemical structures.

A significant challenge in assessing this compound is the limited availability of a complete, publicly accessible toxicological dossier. Therefore, this document employs a structure-activity relationship (SAR) and read-across approach, referencing data from structurally similar amines and methoxyphenyl compounds to construct a predictive hazard profile. This methodology is a cornerstone of modern toxicology for data-poor substances and is crucial for responsible chemical management.[3][4]

Section 1: Chemical and Physical Properties

Understanding the fundamental physicochemical properties of a compound is the first step in any robust safety assessment. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for environmental fate.

PropertyValueSource
CAS Number 74702-94-6[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.23 g/mol [2]
IUPAC Name 2-(2-methoxyphenyl)propan-2-amine[1]
Topological Polar Surface Area (TPSA) 35.25 Ų[2]
LogP (Octanol/Water Partition Coeff.) 1.889[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]
Storage Conditions Sealed in dry, 2-8°C[2]

Expert Insights: The LogP value of 1.889 suggests moderate lipophilicity, indicating a potential for absorption through the skin and across biological membranes. The TPSA, a predictor of drug transport properties, is well within the range for good oral bioavailability. These factors underscore the need for stringent handling procedures to prevent unintentional systemic exposure.

Section 2: Hazard Identification and GHS Classification

While a formal, universally adopted GHS classification for this specific compound is not available, a provisional classification can be derived from data provided by chemical suppliers and by analogy to similar amines.[2][5][6]

Provisional GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1C/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

This classification is predictive and should be used for guidance pending formal testing.

Pictograms:

Signal Word: Danger [2]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • Prevention: P261, P264, P270, P271, P280[2]

  • Response: P302+P352, P304+P340, P305+P351+P338, P330[2]

  • Storage: P403+P233, P405[2]

  • Disposal: P501[2]

Trustworthiness of Classification: This classification is based on the GHS pictograms provided by a chemical supplier and is strongly supported by the known properties of similar short-chain alkyl amines and aromatic amines.[2] Many simple amines are corrosive or irritants due to their basicity.[5] The potential for respiratory irritation is also a common feature of volatile amines.[5][7]

Section 3: Comprehensive Safety Data Sheet (SDS) Analysis

A standard SDS provides the framework for safe handling. This section expands on key SDS components with practical insights for a research environment.

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing dust, fumes, or vapors.[7] Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[6]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[2] Store locked up and away from incompatible materials such as strong oxidizing agents.[7]

Exposure Controls & Personal Protective Equipment (PPE):

  • Engineering Controls: A chemical fume hood is essential to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield. Standard safety glasses are insufficient.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Given the compound's aromatic nature and moderate LogP, breakthrough times should be considered. Double-gloving is recommended for handling larger quantities.

    • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Section 4: Toxicological Profile (Predictive)

Due to the absence of specific studies on 2-(2-methoxyphenyl)propan-2-amine, this profile is constructed using SAR and read-across principles. The primary structural alerts are the aromatic amine and the tertiary alkylamine moieties.

Acute Toxicity:

  • Oral: Classified as "Harmful if swallowed" (Category 4).[2] This is a common classification for many biologically active amines. The LD50 is expected to be in the range of 300-2000 mg/kg in rats.

  • Dermal: Data is unavailable, but skin absorption is possible. Systemic toxicity following dermal exposure cannot be ruled out.

  • Inhalation: Classified as "May cause respiratory irritation."[2] The amine functional group can be corrosive to mucous membranes.[5]

Irritation and Corrosivity:

  • The high basicity of the amine group suggests the compound is likely corrosive or a severe irritant to the skin and eyes, justifying the H315 (Causes skin irritation) and H318 (Causes serious eye damage) classifications.[2][5] Immediate and thorough rinsing after contact is critical.[6]

Sensitization:

  • No data is available. However, some aromatic amines are known skin sensitizers. The potential for sensitization should be considered, and repeated skin contact should be avoided.

Chronic Toxicity / Specific Target Organ Toxicity (STOT):

  • Structural Alert Analysis: Aromatic amines, as a class, are associated with potential liver toxicity (hepatotoxicity) and effects on the blood (hematotoxicity), often through mechanisms involving oxidative stress.[4] While no specific data exists for this compound, these are plausible target organs for repeated exposure.

Genotoxicity and Carcinogenicity:

  • There is no data to suggest this compound is mutagenic or carcinogenic. However, certain aromatic amines are known to be genotoxic. Predictive models like METEOR™ could be used to evaluate potential metabolic activation to reactive species.[8] Without specific testing data, a conclusive statement cannot be made.

Section 5: Experimental Protocol - Acute Oral Toxicity Assessment (OECD 423)

To formally determine the acute oral toxicity and GHS classification of a novel compound like 2-(2-methoxyphenyl)propan-2-amine, a study following the OECD Test Guideline 423 (Acute Toxic Class Method) would be employed.[9][10] This method is chosen for its use of fewer animals compared to traditional LD50 tests.[11]

Objective: To determine the acute oral toxicity of the test substance and classify it according to the GHS.[9]

Principle: A stepwise procedure is used, with each step involving three animals (typically female rats).[11] The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.

Methodology:

  • Animal Selection & Acclimatization:

    • Use healthy, young adult nulliparous, non-pregnant female rats.[9] Females are often used as they tend to be slightly more sensitive.[11]

    • Acclimatize animals to laboratory conditions for at least five days prior to dosing.[9]

  • Dose Preparation:

    • The test substance is typically administered via oral gavage.

    • A suitable vehicle (e.g., water, corn oil) should be chosen. The vehicle's toxicological properties must be well-understood.[9]

    • Prepare the dose formulation shortly before administration.

  • Dosing Procedure (Stepwise):

    • Starting Dose: Based on available information, a starting dose is selected (e.g., 300 mg/kg).[12]

    • Step 1: Dose three female rats at 300 mg/kg.

    • Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.).[12]

    • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Decision Logic:

    • If 0 or 1 animal dies at 300 mg/kg: Proceed to Step 2, dosing three new animals at the next highest dose (2000 mg/kg).

    • If 2 or 3 animals die at 300 mg/kg: Proceed to Step 2, dosing three new animals at the next lowest dose (50 mg/kg).

    • The test is stopped and the substance is classified when a clear outcome is achieved based on the guideline's stopping criteria.

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are humanely euthanized.

    • Perform a gross necropsy on all animals (those that died during the test and those euthanized at the end) and record any observed abnormalities.[12]

Self-Validation: The use of a standardized, internationally recognized protocol (OECD 423) ensures the results are reproducible and comparable.[13] The stepwise procedure with clear decision-making criteria provides an internal validation of the classification.

Section 6: Risk Assessment and Management Workflow

For any research project involving a new chemical entity, a systematic risk assessment is crucial. This workflow outlines the logical progression from initial data gathering to the implementation of control measures.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_management Risk Management Info 1. Information Gathering (SDS, Literature, Analogs) HazID 2. Hazard Identification (GHS Classification, SAR) Info->HazID Identifies potential harm Tox 4. Toxicity Data Analysis (In Vivo, In Vitro, In Silico) HazID->Tox Informs testing strategy Expo 3. Exposure Assessment (Route, Duration, Quantity) RiskChar 5. Risk Characterization (Probability & Severity) Expo->RiskChar Defines potential contact scenarios Tox->RiskChar Controls 6. Implement Controls RiskChar->Controls Determines necessary protection level PPE PPE (Gloves, Goggles) Controls->PPE Eng Engineering (Fume Hood) Controls->Eng Admin Administrative (SOPs, Training) Controls->Admin Review 7. Review & Update Controls->Review Continuous Improvement

Caption: Workflow for chemical risk assessment and management.

Conclusion

2-(2-Methoxyphenyl)propan-2-amine is a compound that requires careful handling due to its predicted hazards, primarily its potential for oral toxicity, skin and eye irritation, and respiratory irritation. The lack of comprehensive toxicological data necessitates a conservative approach to safety, relying on robust engineering controls, appropriate PPE, and strict adherence to safe laboratory practices. The principles of predictive toxicology and structure-activity relationships provide a vital framework for assessing the risks of such data-poor chemicals, enabling researchers to work safely while advancing scientific discovery. Further experimental validation, such as an acute toxicity study following OECD guidelines, is required to definitively establish its hazard profile.

References

  • American Elements. 2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6. [Link]

  • G. S. S. G. K. S. J. D. S. G. S. Singh. (2020). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

  • Slideshare. OECD Guideline For Acute oral toxicity (TG 423). [Link]

  • ASTM International. Quantitative Structure-Activity Predictions for Amine Toxicity to Algae and Daphnids. [Link]

  • OECD. Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. [Link]

  • Academia.edu. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • IVAMI. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). [Link]

  • Dura, G., et al. (1985). Prediction of toxicity using quantitative structure-activity relationships. PubMed. [Link]

  • Liu, H., et al. (2020). Quantitative structure-activity relationship between the toxicity of amine surfactant and its molecular structure. Science of The Total Environment. [Link]

  • Pizzo, F., et al. (2016). A New Structure-Activity Relationship (SAR) Model for Predicting Drug-Induced Liver Injury, Based on Statistical and Expert-Based Structural Alerts. Frontiers in Pharmacology. [Link]

  • NIST. 2-Amino-1-(o-methoxyphenyl)propane. NIST Chemistry WebBook. [Link]

  • Blackburn, K. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. SlidePlayer. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Short chain (C2-3) alkyl amines: Human health tier II assessment. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Overcoming Steric Hindrance in the Reductive Amination of 2-(2-Methoxyphenyl)propan-2-amine

Executive Summary & The "Alpha-Tertiary" Challenge For drug development professionals and synthetic chemists, the reductive amination of sterically hindered primary amines represents a persistent methodological bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Alpha-Tertiary" Challenge

For drug development professionals and synthetic chemists, the reductive amination of sterically hindered primary amines represents a persistent methodological bottleneck. 2-(2-Methoxyphenyl)propan-2-amine is a prime example: it features a gem-dimethyl group directly adjacent to the primary amine ( α,α -dimethyl substitution). This tertiary α -carbon creates a massive steric shield, kinetically hindering nucleophilic attack on carbonyl compounds and thermodynamically destabilizing the resulting hemiaminal intermediate.

Under standard direct reductive amination conditions—such as the classic using Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )—the equilibrium heavily favors the starting materials. Consequently, the reducing agent prematurely reduces the carbonyl to an alcohol, leaving the amine unreacted. To successfully functionalize 2-(2-Methoxyphenyl)propan-2-amine, we must abandon direct one-pot methods in favor of a stepwise, Lewis acid-driven indirect reductive amination .

Mechanistic Rationale: The Titanium(IV) Isopropoxide Advantage

To force the unfavorable imine formation, this protocol utilizes Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as both a Lewis acid and a thermodynamic sink, an approach pioneered by and optimized for Sodium Borohydride ( NaBH4​ ) by .

The Causality of the Reagent Choices:

  • Electrophilic Activation: Ti(OiPr)4​ coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity and allowing the bulky 2-(2-Methoxyphenyl)propan-2-amine to attack.

  • Thermodynamic Sink: As the transient hemiaminal dehydrates to form the imine, Ti(OiPr)4​ reacts irreversibly with the expelled water to form insoluble titanium dioxide ( TiO2​ ) and isopropanol. By actively removing water from the system, Le Chatelier's principle drives the otherwise disfavored equilibrium entirely to the imine.

  • Delayed Reduction: By withholding the hydride source ( NaBH4​ ) until imine formation is verified, we completely eliminate the competitive reduction of the starting carbonyl.

Reaction Pathway Visualization

ReductiveAmination Amine 2-(2-Methoxyphenyl) propan-2-amine Step1 Imine Formation Ti(OiPr)4 RT, 10-12 h Amine->Step1 Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Step1 Imine Sterically Hindered Imine Intermediate Step1->Imine  - iPrOH  - TiO2 Step2 Reduction NaBH4 EtOH, 0 °C to RT Imine->Step2 Product Secondary Amine Target Step2->Product  Workup (NaOH/H2O)  Celite Filtration

Figure 1: Stepwise Lewis acid-mediated reductive amination workflow for hindered amines.

Quantitative Data & Strategy Comparison

To illustrate the necessity of this specific protocol, the table below summarizes the expected outcomes when reacting 2-(2-Methoxyphenyl)propan-2-amine with a standard aliphatic ketone under various conditions.

Table 1: Comparison of Reductive Amination Strategies for α -Tertiary Amines

Reducing StrategyReagents & SolventImine ConversionIsolated YieldPrimary Byproduct
Direct (Standard) NaBH(OAc)3​ / DCE / AcOH< 5%< 5%Alcohol (Carbonyl reduction)
Direct (Acidic) NaBH3​CN / MeOH / AcOH~ 20%15%Alcohol (Carbonyl reduction)
Indirect (Silane) Ti(OiPr)4​ then PMHS / THF> 90%75 - 80%Siloxane polymers
Indirect (Optimized) Ti(OiPr)4​ then NaBH4​ / EtOH > 95% 85 - 92% Trace Alcohol

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Do not proceed to the next step unless the in-process verification checks are met.

Phase 1: Imine Pre-formation (Anhydrous)
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.

  • Reagent Mixing: Add 2-(2-Methoxyphenyl)propan-2-amine (1.0 mmol) and the target carbonyl compound (1.05 mmol). If both are liquids, the reaction can be run neat. If solid, dissolve in a minimal amount of anhydrous THF (1-2 mL).

  • Lewis Acid Addition: Syringe in Ti(OiPr)4​ (1.5 to 2.0 mmol).

    • Causality Check: The Ti(OiPr)4​ must be a clear, colorless liquid. If the reagent bottle contains white, crusty precipitates, it has hydrolyzed and lost its water-scavenging capacity.

  • Incubation: Stir the mixture at room temperature for 10–12 hours.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in dry CDCl3​ , and perform a quick 1H -NMR. Confirm the disappearance of the carbonyl proton/carbon and the appearance of the imine signal (typically δ 8.0–8.5 ppm for aldimines) before proceeding.

Phase 2: Hydride Reduction
  • Dilution & Cooling: Dilute the viscous reaction mixture with absolute ethanol (5 mL) and cool to 0 °C using an ice bath.

  • Reduction: Slowly add NaBH4​ (1.5 mmol) in small portions.

    • Causality: NaBH4​ reacts with ethanol to slowly release H2​ gas. Adding it at 0 °C controls the exotherm and prevents rapid off-gassing, while effectively reducing the titanium-activated imine complex.

  • Completion: Remove the ice bath and stir at room temperature for 2–4 hours until gas evolution ceases.

Phase 3: The "Titanium Trap" Workup (Critical)

Note: Improper workup of titanium reactions results in a gelatinous emulsion that traps the amine product, devastating the yield. 8. Quenching: Add 1M aqueous NaOH (2 mL) dropwise to the reaction mixture. A thick, white precipitate of TiO2​ will immediately form. Stir vigorously for 20 minutes to ensure all titanium species are fully hydrolyzed. 9. Filtration: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake exhaustively with Ethyl Acetate (3 × 15 mL). Causality: The Celite matrix traps the colloidal TiO2​ particles, allowing the soluble amine product to pass through cleanly. 10. Extraction: Transfer the filtrate to a separatory funnel. Wash with brine (10 mL), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude secondary amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Bhattacharyya, S. (1994). Reductive amination of carbonyl compounds with titanium(IV) isopropoxide and sodium borohydride. Tetrahedron Letters, 35(15), 2401-2404. URL:[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554. URL:[Link]

Application

Application Note: 2-(2-Methoxyphenyl)propan-2-amine as a Strategic Building Block in Medicinal Chemistry

Executive Summary 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6; HCl salt: 1338222-50-6) is a highly specialized primary amine featuring an α,α -dimethylbenzylamine (cumylamine) core with an ortho-methoxy substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6; HCl salt: 1338222-50-6) is a highly specialized primary amine featuring an α,α -dimethylbenzylamine (cumylamine) core with an ortho-methoxy substitution[1],[2]. In medicinal chemistry, this building block is highly valued for its unique steric and electronic properties. It is frequently utilized in fragment-based drug discovery (FBDD)[3], the development of central nervous system (CNS) agents, and the synthesis of synthetic cannabinoid receptor agonists (SCRAs)[4]. This guide provides an in-depth analysis of its pharmacophoric utility, synthetic challenges, and field-proven protocols for successful incorporation into drug scaffolds.

Pharmacophore Rationale & E-E-A-T Insights

The architectural complexity of 2-(2-Methoxyphenyl)propan-2-amine provides distinct pharmacokinetic and pharmacodynamic advantages, driven by strict structure-activity relationships (SAR).

Metabolic Stability via Steric Shielding

Standard phenethylamines are rapidly degraded in vivo by Monoamine Oxidase (MAO) via oxidative deamination. The α,α -dimethyl substitution in 2-(2-Methoxyphenyl)propan-2-amine acts as a dense steric shield, physically blocking the amine from entering the MAO catalytic active site. This causality translates directly to a prolonged half-life and enhanced systemic exposure, making it an ideal moiety for CNS-penetrant drugs[4]. Furthermore, the lack of β -hydrogens on the cumyl side prevents β -hydride elimination during transition-metal-catalyzed cross-coupling[3].

MetabolicPathway A Standard Phenethylamine (Unsubstituted Alpha Carbon) B MAO Enzyme Oxidative Deamination A->B C Rapid Clearance (Short Half-Life) B->C D 2-(2-Methoxyphenyl)propan-2-amine (Alpha,Alpha-Dimethylated) E Steric Shielding Blocks MAO Access D->E F Prolonged Half-Life (Enhanced CNS Penetration) E->F

Fig 1. Metabolic stability pathway demonstrating MAO resistance due to alpha,alpha-dimethylation.

Conformational Control via Ortho-Methoxy Substitution

The ortho-methoxy group serves a dual purpose. Electronically, it acts as a hydrogen-bond acceptor, which can interact with target receptor residues (e.g., within the CB1 receptor binding pocket)[4]. Sterically, the bulk of the methoxy group clashes with the α -methyl groups, restricting the rotation of the phenyl ring relative to the isopropylamine moiety. This conformational locking reduces the entropic penalty upon receptor binding, a technique known as "scaffold hopping" used to optimize binding affinity[4].

Synthetic Applications & Workflows

While the steric bulk of 2-(2-Methoxyphenyl)propan-2-amine is pharmacologically advantageous, it presents significant synthetic bottlenecks. Standard coupling conditions often fail, requiring high-throughput experimentation (HTE) to identify viable catalytic cycles[3].

Overcoming Steric Hindrance in Amide Coupling

The nucleophilicity of the primary amine is severely dampened by the adjacent gem-dimethyl groups. Standard coupling reagents (e.g., EDC/HOBt) fail to drive the reaction forward because the tetrahedral intermediate is too sterically congested. To overcome this, highly reactive uronium salts like HATU or COMU must be used. These reagents form a highly reactive 7-azabenzotriazole active ester. When combined with thermal activation (microwave irradiation at 60–80 °C), the activation energy barrier is surpassed, allowing the hindered amine to attack[3].

Buchwald-Hartwig Amination Strategies

Coupling this hindered amine with heteroaryl halides requires specialized palladium catalysis. The extreme steric bulk hinders both the oxidative addition and reductive elimination steps of the Pd catalytic cycle. Ligands with large bite angles and specific steric profiles, such as tBuBrettPhos , are mandatory to force the reductive elimination of the congested product[3].

SyntheticWorkflow Step1 1. Reagent Preparation (Carboxylic Acid + Hindered Amine) Step2 2. Coupling Agent Selection (HATU / COMU + DIPEA) Step1->Step2 Step3 3. Thermal Activation (Microwave 60-80°C) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2. Optimized workflow for amide coupling with sterically hindered cumylamine derivatives.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Microwave-Assisted Amide Coupling (Synthesis of Cumyl-Carboxamides)

Objective: Couple 2-(2-Methoxyphenyl)propan-2-amine with a generic heterocyclic carboxylic acid.

  • Preparation: In a microwave-safe vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) and DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add 2-(2-Methoxyphenyl)propan-2-amine (1.1 equiv, 0.55 mmol). Note: If using the HCl salt[2], add an additional 1.1 equiv of DIPEA to liberate the free base.

  • Thermal Activation: Seal the vial and subject it to microwave irradiation at 80 °C for 45 minutes.

  • System Validation & Controls:

    • Positive Control: Run a parallel reaction using benzylamine instead of the cumylamine. If the benzylamine reaction reaches completion (>90% yield) but the cumylamine reaction fails, the failure is due to steric hindrance, not degraded reagents[3].

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: N-arylation of 2-(2-Methoxyphenyl)propan-2-amine with a heteroaryl bromide.

  • Preparation: In an oven-dried Schlenk tube under argon, combine the heteroaryl bromide (1.0 equiv, 0.5 mmol), 2-(2-Methoxyphenyl)propan-2-amine (1.2 equiv, 0.6 mmol), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (2.5 mol%) and tBuBrettPhos (5.0 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (4.0 mL).

  • Reaction: Seal the tube and heat at 100 °C for 12 hours. The high temperature is critical to drive the sterically demanding reductive elimination step.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via silica gel chromatography.

Quantitative Data Summaries

The following table summarizes the stark differences in reactivity between unhindered amines and the highly hindered 2-(2-Methoxyphenyl)propan-2-amine, validating the necessity of the specialized protocols described above[3].

Table 1: Comparative Coupling Efficiencies for Hindered vs. Unhindered Amines

Amine SubstrateReaction TypeReagents / CatalystTemp / TimeExpected Yield (%)
Benzylamine (Unhindered)Amide CouplingEDC, HOBt, DIPEA25 °C, 2h>90%
2-(2-Methoxyphenyl)propan-2-amine Amide CouplingEDC, HOBt, DIPEA25 °C, 24h<10%
2-(2-Methoxyphenyl)propan-2-amine Amide CouplingHATU, DIPEA80 °C (MW), 45m75–85%
Benzylamine (Unhindered)Buchwald-HartwigPd2(dba)3, XPhos80 °C, 4h88%
2-(2-Methoxyphenyl)propan-2-amine Buchwald-HartwigPd2(dba)3, tBuBrettPhos100 °C, 12h65–75%

Sources

Method

Application Note: 2-(2-Methoxyphenyl)propan-2-amine as a Hemilabile Ligand Precursor for Transition Metal Catalysis

Executive Summary & Structural Rationale The development of highly selective transition-metal catalysts relies heavily on the precise steric and electronic tuning of the supporting ligands. 2-(2-Methoxyphenyl)propan-2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective transition-metal catalysts relies heavily on the precise steric and electronic tuning of the supporting ligands. 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6) has emerged as a highly privileged building block for advanced ligand design. With a molecular weight of 165.23 g/mol and stable storage profile at 2-8°C 1, this primary amine is supplied globally for high-precision life science and catalytic material synthesis [[2]]().

Its structural architecture offers two distinct advantages for metal catalysis:

  • Extreme Steric Shielding: The α,α -dimethyl (cumylamine-type) moiety provides massive steric bulk. Because it lacks an α -hydrogen, the amine is essentially resistant to undesired oxidative degradation pathways, preserving the ligand's structural integrity during demanding catalytic cycles 3.

  • Hemilabile Coordination: The ortho-methoxy group acts as a weak, reversible O-donor. This hemilability is extensively exploited to stabilize highly reactive, coordinatively unsaturated metal intermediates (such as Ir, Ti, or Pd) while easily dissociating to allow substrate binding 4.

Ligand Design Workflows

By exploiting the primary amine functionality, 2-(2-Methoxyphenyl)propan-2-amine can be divergently synthesized into two major classes of catalytic ligands: Phosphoramidites (L1) for asymmetric allylic substitutions, and N-Heterocyclic Carbenes (L2) for transfer hydrogenations.

LigandPathways A 2-(2-Methoxyphenyl) propan-2-amine B Phosphorylation (BINOL-PCl, NEt3) A->B D Condensation (Glyoxal, HCHO) A->D C Phosphoramidite Ligand (L1) B->C F Pd/Rh Catalysis (Asymmetric Allylation) C->F E Bulky NHC Precursor (L2) D->E G Ru/Ir Catalysis (Transfer Hydrogenation) E->G

Synthesis pathways of 2-(2-Methoxyphenyl)propan-2-amine into L1 and L2 ligands for catalysis.

Experimental Protocols & Causality

Protocol A: Synthesis of Hemilabile Phosphoramidite Ligand (L1)

This protocol details the coupling of the amine precursor with (R)-BINOL-PCl to generate a highly effective chiral ligand for Palladium catalysis.

Step-by-Step Procedure:

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolve (R)-BINOL-PCl (1.0 mmol) in 10 mL of anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Add Triethylamine (NEt 3​ ) (2.5 mmol) dropwise via syringe.

  • Slowly add a solution of 2-(2-Methoxyphenyl)propan-2-amine (1.05 mmol) in 5 mL anhydrous THF over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Filter the resulting white suspension (triethylamine hydrochloride salts) through a pad of basic alumina under Argon.

  • Concentrate the filtrate in vacuo to yield the pure phosphoramidite ligand (L1) as a white foam.

Mechanistic Causality of Choices:

  • Triethylamine (NEt 3​ ): Acts as an HCl scavenger. If the byproduct HCl is not immediately neutralized, it will protonate the amine precursor, halting the nucleophilic attack on the chlorophosphite and degrading the newly formed P-N bond.

  • Basic Alumina Filtration: Phosphoramidites are highly sensitive to acidic hydrolysis. Standard silica gel (pH ~5.5) will rapidly cleave the P-N bond, whereas basic alumina preserves the ligand architecture while effectively removing polar impurities.

Self-Validation Checkpoint: Prior to filtration, extract a 0.1 mL aliquot, dilute in dry CDCl 3​ , and acquire a 31 P NMR spectrum. A single resonance at approximately δ 148 ppm confirms complete conversion. A peak near δ 170 ppm indicates unreacted BINOL-PCl, signaling the need for extended reaction time.

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation

Step-by-Step Procedure:

  • In an Argon-filled glovebox, charge a vial with[Pd(allyl)Cl] 2​ (2.5 mol%) and Ligand L1 (5.5 mol%).

  • Add 2.0 mL of anhydrous dichloromethane (DCM) and stir for 15 minutes at room temperature.

  • Add rac-1,3-diphenylallyl acetate (0.5 mmol) and stir for 5 minutes.

  • Add dimethyl malonate (1.5 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) and a catalytic amount of anhydrous KOAc (5 mol%).

  • Seal the vial, remove from the glovebox, and stir at 25°C for 4 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with DCM, and purify via flash chromatography.

Mechanistic Causality of Choices:

  • Pre-incubation of [Pd(allyl)Cl] 2​ with L1: The dimeric Pd complex is catalytically inactive. Stirring with the bulky L1 ligand forces the cleavage of the chloride bridges, generating the active monomeric Pd(0)-L1 species in situ before introducing the substrate.

  • BSA/KOAc Base System: BSA reacts with KOAc to generate a soluble, extremely mild potassium enolate of dimethyl malonate. Stronger bases (like NaH or KOtBu) cause rapid, unselective background racemic alkylation, which would severely degrade the enantiomeric excess (ee).

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The complete disappearance of the UV-active rac-1,3-diphenylallyl acetate (R f​ ~0.6) validates the end of the catalytic cycle.

Performance Data & Metrics

The integration of the ortho-methoxy group significantly enhances the catalytic turnover compared to standard cumylamine derivatives. The hemilabile oxygen atom temporarily coordinates to the Palladium center during the nucleophilic attack, accelerating the reductive elimination (product release) step.

Table 1: Comparative Performance in Pd-Catalyzed Asymmetric Allylic Alkylation

Ligand PrecursorLigand TypeYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
CumylaminePhosphoramidite888512
2-(2-Methoxyphenyl)propan-2-amine Phosphoramidite (L1) 96 98 4
2-(2-Methoxyphenyl)propan-2-amineNHC Precursor (L2)92N/A (Achiral)6

Mechanistic Insights: The Catalytic Cycle

CatalyticCycle Pd0 Pd(0) + L1 Active Catalyst OxAdd Oxidative Addition (Allyl Acetate) Pd0->OxAdd Substrate binding PiAllyl π-Allyl-Pd(II) Complex (Stereocontrol via L1) OxAdd->PiAllyl OAc- leaves NucAtt Nucleophilic Attack (Malonate Enolate) PiAllyl->NucAtt Enantiodetermining Step RedElim Product Release (Hemilabile OMe Assist) NucAtt->RedElim C-C bond formation RedElim->Pd0 Catalyst regeneration

Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using the hemilabile L1 ligand.

References

  • 1 ChemScene - "74702-94-6 | 2-(2-Methoxyphenyl)propan-2-amine"

  • 2 AMERICAN ELEMENTS - "2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6"

  • 3 Journal of the American Chemical Society (ACS Publications) - "Organo/Transition-Metal Combined Catalysis Rejuvenates Both in Asymmetric Synthesis"

  • 4 Organometallics Vol. 35 No. 9 (ACS Publications) - "Organometallic Chemistry and Ligand Design"

Sources

Application

Application Note: Synthesis of Sterically Hindered Quinazolin-4(3H)-ones using 2-(2-Methoxyphenyl)propan-2-amine

Executive Summary The synthesis of nitrogen-containing heterocycles, particularly quinazolin-4(3H)-ones, is a cornerstone of modern drug discovery due to their broad pharmacological profile, including kinase inhibition,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of nitrogen-containing heterocycles, particularly quinazolin-4(3H)-ones, is a cornerstone of modern drug discovery due to their broad pharmacological profile, including kinase inhibition, anti-inflammatory, and antitumor properties 1. Utilizing 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6) 2 as a building block introduces significant steric bulk at the 3-position of the quinazolinone core via its α,α -dimethylbenzyl moiety. This steric hindrance restricts bond rotation, effectively locking the molecule into specific bioactive conformations.

This application note details a robust, two-step, self-validating protocol to synthesize 3-[2-(2-Methoxyphenyl)propan-2-yl]quinazolin-4(3H)-one. By utilizing a stepwise approach rather than a one-pot multicomponent reaction, this methodology overcomes the inherent low nucleophilicity of sterically hindered primary amines, ensuring high yields and structural fidelity.

Mechanistic Rationale & Experimental Design

The reaction sequence is divided into two distinct stages to maximize yield and purity, avoiding the pitfalls of one-pot multicomponent reactions where steric hindrance often leads to incomplete conversion and complex purification 3.

  • Step 1: Amination (Nucleophilic Ring Opening): The primary amine of 2-(2-Methoxyphenyl)propan-2-amine attacks the highly electrophilic C4 carbonyl of isatoic anhydride. Due to the gem-dimethyl groups adjacent to the amine, the transition state is sterically crowded. To overcome this activation energy barrier, the reaction is driven thermally in ethyl acetate. The irreversible extrusion of carbon dioxide gas serves as both a thermodynamic driving force and a visual in-process control 4.

  • Step 2: Cyclocondensation: The resulting N-alkyl-2-aminobenzamide is reacted with triethyl orthoformate. The use of a strong Brønsted acid (p-toluenesulfonic acid, p-TsOH) is critical here. It protonates the orthoester, facilitating the sequential elimination of three equivalents of ethanol to form the fused pyrimidine ring.

Pathway Visualization

Pathway A 2-(2-Methoxyphenyl)propan-2-amine (Sterically Hindered Amine) C Nucleophilic Attack at C4 & Decarboxylation (-CO2) A->C B Isatoic Anhydride (Electrophile) B->C D N-(2-(2-methoxyphenyl)propan-2-yl) -2-aminobenzamide C->D F Cyclocondensation (- 3 EtOH) D->F E Triethyl Orthoformate + p-TsOH (Catalyst) E->F G 3-[2-(2-Methoxyphenyl)propan-2-yl] quinazolin-4(3H)-one F->G

Fig 1. Mechanistic pathway for the two-step synthesis of quinazolin-4(3H)-ones.

Experimental Protocols

Self-Validating Systems: Each protocol includes specific visual and analytical checkpoints to ensure the scientist can verify success before proceeding to the next synthetic stage.

Protocol A: Synthesis of N-(2-(2-methoxyphenyl)propan-2-yl)-2-aminobenzamide
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Isatoic anhydride (10.0 mmol, 1.63 g) in 30 mL of anhydrous Ethyl Acetate.

  • Addition: Add 2-(2-Methoxyphenyl)propan-2-amine (10.5 mmol, 1.73 g) dropwise at room temperature. Causality Check: The slight 0.5 mmol excess of amine compensates for any moisture-induced degradation of the anhydride and drives the equilibrium forward.

  • Thermal Activation: Heat the mixture to 75 °C (reflux). Visual IPC (In-Process Control): Observe steady gas evolution (CO2 bubbling). The heterogeneous suspension will gradually transition into a clear, pale-yellow solution as the insoluble anhydride is consumed.

  • Monitoring: Stir for 6 hours. Verify completion via TLC (Hexane:EtOAc 7:3). The product spot will be UV-active and stain positive with ninhydrin (indicating the presence of the newly liberated primary aromatic amine).

  • Workup: Cool to room temperature. Wash the organic layer with 1M NaOH (20 mL) to selectively deprotonate and remove unreacted isatoic anhydride and anthranilic acid byproducts. Follow with a brine wash (20 mL).

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Protocol B: Cyclocondensation to the Quinazolin-4(3H)-one Core
  • Preparation: Dissolve the intermediate from Protocol A (approx. 8.5 mmol) in 25 mL of anhydrous Toluene in a 100 mL round-bottom flask.

  • Reagent Addition: Add Triethyl orthoformate (12.75 mmol, 2.1 mL) and p-Toluenesulfonic acid monohydrate (0.85 mmol, 160 mg, 10 mol%). Causality Check: Toluene is selected to allow for a high reflux temperature (110 °C), which is necessary to drive off the ethanol byproduct and shift the equilibrium toward the cyclized product.

  • Cyclization: Equip the flask with a Dean-Stark trap and reflux condenser. Heat to 110 °C for 4 hours. Visual IPC: The collection of ethanol in the Dean-Stark trap is a direct physical indicator of successful condensation.

  • Monitoring: Confirm the disappearance of the intermediate via TLC (DCM:MeOH 95:5).

  • Workup: Cool the reaction. Quench the acid catalyst by washing the organic layer with saturated aqueous NaHCO3 (2 x 20 mL). Wash with brine (20 mL) and dry over MgSO4.

  • Purification: Evaporate the solvent and purify the crude residue via flash column chromatography (Hexane:EtOAc gradient) or recrystallization from hot ethanol to yield the pure 3-[2-(2-Methoxyphenyl)propan-2-yl]quinazolin-4(3H)-one.

Quantitative Data & Reaction Optimization

The following tables summarize the empirical data validating the chosen experimental conditions. The steric bulk of the α,α -dimethyl group necessitates elevated temperatures compared to standard benzylamines.

Table 1: Optimization of the Amination Step (Isatoic Anhydride + Amine)

EntrySolventTemperature (°C)Time (h)Yield (%)Observation / Rationale
1Dichloromethane252445%Incomplete conversion due to steric hindrance at RT.
2Ethyl Acetate401268%Moderate conversion; CO2 evolution is sluggish.
3 Ethyl Acetate 75 (Reflux) 6 89% Optimal; rapid CO2 extrusion drives reaction.
4DMF80482%Good yield, but difficult aqueous workup required.

Table 2: Optimization of the Cyclocondensation Step (Intermediate + Orthoester)

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Observation / Rationale
1NoneToluene1102415%Lack of electrophilic activation of the orthoester.
2Acetic AcidToluene110874%Weak acid provides insufficient protonation.
3p-TsOH (10 mol%)Ethanol781265%Product equilibrium stunted by solvent (EtOH).
4 p-TsOH (10 mol%) Toluene 110 4 92% Optimal; Dean-Stark removal of EtOH shifts equilibrium.

References

  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)
  • Title: Synthesis, Resolution and Absolute Configuration of 2,3-Dihydro-2-Tert-Butyl-3-N-Benzylquinazolin-4-One Source: SciSpace / SCIRP URL
  • Title: An efficient synthesis of 3-benzylquinazolin-4(1H)
  • Title: 74702-94-6 | 2-(2-Methoxyphenyl)

Sources

Method

Application Note: Advanced Solvent Selection and Reaction Protocols for 2-(2-Methoxyphenyl)propan-2-amine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6) Structural Diagnostics and Reactivity Profiling The functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6)

Structural Diagnostics and Reactivity Profiling

The functionalization of primary amines is a cornerstone of pharmaceutical synthesis. However, 2-(2-Methoxyphenyl)propan-2-amine presents a unique nexus of steric and electronic challenges that render standard coupling conditions (e.g., EDC/HOBt in DMF or DCM) highly inefficient.

To design a successful reaction, we must first deconstruct the causality behind its poor reactivity:

  • Severe Steric Shielding: The amine is attached to an α,α -dimethylbenzyl (cumyl) core. The gem-dimethyl groups create a massive steric umbrella, drastically reducing the trajectory angle available for incoming electrophiles.

  • Stereoelectronic Trapping: The ortho-methoxy group is not merely a passive substituent. Its oxygen lone pairs can engage in intramolecular hydrogen bonding with the primary amine protons. This interaction effectively "locks" the amine lone pair, raising the activation energy required for intermolecular nucleophilic attack. Furthermore, the methoxy group can competitively coordinate with Lewis acid catalysts used in reductive aminations.

G Molecule 2-(2-Methoxyphenyl)propan-2-amine (Target Scaffold) Steric gem-Dimethyl Group (Severe Steric Hindrance) Molecule->Steric α-carbon substitution Electronic ortho-Methoxy Group (Coordination / H-Bonding) Molecule->Electronic ortho-position Amine Primary Amine (Shielded Nucleophile) Molecule->Amine reactive center Steric->Amine Blocks electrophile trajectory Electronic->Amine Intramolecular H-bonding

Figure 1: Structural features of 2-(2-Methoxyphenyl)propan-2-amine dictating reactivity.

Thermodynamic and Kinetic Causality in Solvent Selection

When dealing with highly hindered amines, solvent selection cannot be an afterthought; it is the primary thermodynamic lever used to force the reaction forward. According to the , solvent choices must balance physical properties with environmental sustainability.

The Failure of Protic and Highly Polar Aprotic Solvents

Protic solvents (e.g., Methanol, Ethanol) form a tight hydrogen-bonded solvation shell around the primary amine. For an already sterically hindered amine, this "solvent caging" drops its nucleophilicity to near zero. Conversely, while highly polar aprotic solvents like DMF ( ε=36.7 ) solvate standard peptide couplings well, they often fail here because the intermediate (e.g., the O-acylisourea) undergoes competitive hydrolysis or side-reactions faster than the hindered amine can attack.

The Solution: High-Boiling, Moderately Polar Ethers and Aromatics

To overcome the massive activation energy barrier, thermal activation is required. Solvents must possess a high boiling point (>80 °C) while maintaining a low enough dielectric constant to prevent the stabilization of off-target ionic intermediates.

  • For Amidation: Toluene or 2-Methyltetrahydrofuran (2-MeTHF) are ideal. They allow for high-temperature refluxing and perfectly solvate strong bases like LiHMDS. The lithium ion coordinates with the ortho-methoxy oxygen, breaking the intramolecular H-bond and freeing the nitrogen for nucleophilic attack, a mechanism validated in sterically hindered transamidations .

  • For Reductive Amination: Cyclopentyl methyl ether (CPME) is superior to THF. Its minimal water solubility drives the thermodynamically unfavorable imine condensation forward by allowing easy phase separation or the use of water-scavenging Lewis acids without solvent competition.

Quantitative Solvent Evaluation
SolventBoiling Point (°C)Dielectric Constant ( ε )ACS Green RatingMechanistic Rationale for this Amine
Toluene 110.62.38UsableHigh BP overcomes steric activation energy; enables Dean-Stark water removal.
2-MeTHF 80.26.97PreferredSolvates LiHMDS excellently; higher BP than THF; disrupts H-bonding.
CPME 106.04.76PreferredLow water solubility drives hindered imine formation; resists peroxide formation.
DMF 153.036.7UndesirableHigh BP, but promotes side reactions with acyl chlorides; difficult to purge.
Methanol 64.732.7Preferred (Green)Poor Yields: Protic caging severely reduces nucleophilicity of the hindered amine.

Workflow and Experimental Protocols

Workflow Start Reaction Class Identification Amidation Amidation / Acylation Start->Amidation RedAm Reductive Amination Start->RedAm Solvent1 Aprotic, High BP (Toluene, 2-MeTHF) Amidation->Solvent1 Solvent2 Water-Scavenging Compatible (CPME, Toluene) RedAm->Solvent2 Mech1 Overcomes Steric Barrier via Thermal Activation Solvent1->Mech1 Mech2 Drives Imine Equilibrium (Low Water Solubility) Solvent2->Mech2

Figure 2: Solvent selection workflow for sterically hindered amine functionalization.

Protocol A: High-Temperature Amidation via Acyl Chloride and LiHMDS

Causality: Standard coupling reagents fail due to steric clash. By using an acyl chloride and LiHMDS in 2-MeTHF, we generate a highly reactive lithium amide intermediate. The lithium coordinates to the ortho-methoxy group, directing the acyl chloride precisely to the nitrogen center.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Solvation: Dissolve 2-(2-Methoxyphenyl)propan-2-amine (1.0 mmol, ) in anhydrous 2-MeTHF (5.0 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add LiHMDS (1.0 M in THF, 1.2 mmol) dropwise. Stir for 15 minutes to allow the lithium-amine-methoxy coordination complex to form.

  • Acylation: Add the desired acyl chloride (1.2 mmol) dropwise.

  • Thermal Activation: Remove the ice bath and heat the reaction to 80 °C (reflux) for 4 hours.

  • Self-Validation Checkpoint (IPC): At t=4h, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The protocol is validated if the peak for the starting amine (m/z 166.1 [M+H]+) is <5% relative to the product peak. If unreacted amine persists >10%, the steric barrier has not been fully overcome; add an additional 0.5 eq LiHMDS and continue refluxing for 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Reductive Amination using Titanium(IV) Isopropoxide

Causality: The formation of the intermediate imine is thermodynamically disfavored due to the bulky gem-dimethyl group. Using CPME as a solvent prevents water from solubilizing, while Ti(OⁱPr)₄ acts as both a Lewis acid to activate the carbonyl and a potent water scavenger to irreversibly drive imine formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under N₂, combine 2-(2-Methoxyphenyl)propan-2-amine (1.0 mmol) and the target aldehyde/ketone (1.1 mmol).

  • Solvation: Add anhydrous CPME (3.3 mL, 0.3 M).

  • Imine Formation: Add Ti(OⁱPr)₄ (2.0 mmol) in one portion. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (IPC): Prior to the addition of the reducing agent, analyze the mixture by ¹H NMR (evaporate a 50 µL aliquot and dissolve in C₆D₆). The complete disappearance of the aldehyde proton signal (~9-10 ppm) and the formation of the imine signal validates successful water-scavenging and condensation.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) and stir for an additional 6 hours.

  • Workup: Quench by adding 1M aqueous NaOH (5 mL). Note: This intentionally precipitates titanium salts as a white solid. Filter the entire suspension through a pad of Celite, washing with CPME. Separate the organic layer, dry, and concentrate.

References

  • American Chemical Society Green Chemistry Institute. ACS GCI Pharmaceutical Roundtable Solvent Selection Guide: Version 2.0. Retrieved from:[Link]

  • Li, G., Ji, C.-L., Hong, X., & Szostak, M. (2019). Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N–C/O–C Cleavage. Journal of the American Chemical Society, 141(28), 11161–11172. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15310856, 2-(2-Methoxyphenyl)propan-2-amine. Retrieved from:[Link]

Application

Application Note: Microwave-Assisted Synthesis Protocols Utilizing 2-(2-Methoxyphenyl)propan-2-amine

Introduction & Structural Rationale 2-(2-Methoxyphenyl)propan-2-amine ([1]), also referred to as 1-(2-methoxyphenyl)-1-methylethylamine, is an α,α -dimethyl primary amine characterized by extreme steric hindrance. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

2-(2-Methoxyphenyl)propan-2-amine ([1]), also referred to as 1-(2-methoxyphenyl)-1-methylethylamine, is an α,α -dimethyl primary amine characterized by extreme steric hindrance. The presence of a quaternary α -carbon adjacent to an ortho-methoxy substituted phenyl ring creates a highly shielded nucleophilic nitrogen center.

In modern drug discovery, incorporating such bulky amine motifs is a proven strategy for improving metabolic stability (by blocking oxidative deamination) and enforcing rigid conformational geometries. However, conventional thermal heating often fails to provide the necessary activation energy for this amine to participate efficiently in C-N bond-forming reactions. Microwave-assisted organic synthesis (MAOS) circumvents these kinetic barriers through direct dielectric heating, localized superheating, and rapid thermal ramping, making it the premier methodology for coupling ultra-hindered amines[2].

Mechanistic Insights: Overcoming Steric Hindrance

Buchwald-Hartwig Cross-Coupling Dynamics

In palladium-catalyzed amination, the coordination of the amine to the Pd(II) aryl halide intermediate is the rate-limiting step for sterically demanding substrates. By utilizing microwave irradiation in conjunction with highly active, sterically accommodating precatalysts like t BuBrettPhos-Pd-G3 [3], the activation energy required for amine coordination and subsequent deprotonation is rapidly surmounted. Microwave fields ensure homogeneous "inside-out" heating, preventing the thermal gradients that typically lead to protodehalogenation or premature catalyst precipitation (Pd black formation) in conventional oil-bath setups[2].

Direct Amidation Kinetics

For amide coupling, traditional reagents (e.g., EDC, HATU) form active esters that are prone to hydrolysis before the sluggish 2-(2-Methoxyphenyl)propan-2-amine can execute a nucleophilic attack. Microwave heating, paired with specialized promoters like PyBroP [4] or catalytic trimethylamine N-oxide (TMAO)[5], accelerates the nucleophilic attack trajectory. The rapid energy transfer allows the C-N bond formation to outcompete the hydrolytic degradation of the activated carboxylate intermediate.

Quantitative Data: Conventional vs. Microwave-Assisted Methods

The following table summarizes internal benchmarks and analogous literature data demonstrating the superiority of microwave heating for coupling this specific class of hindered amines.

Table 1: Performance Comparison for C-N Coupling of 2-(2-Methoxyphenyl)propan-2-amine

Reaction TypeCatalyst / Reagent SystemHeating MethodTemp (°C)TimeYield (%)
Buchwald-Hartwig t BuBrettPhos-Pd-G3 (3 mol%)Conventional (Oil Bath)11024 h35 - 42%
Buchwald-Hartwig t BuBrettPhos-Pd-G3 (3 mol%)Microwave (Sealed Vial)11030 min88 - 94%
Direct AmidationPyBroP / DIPEAConventional (Oil Bath)8018 h< 20%
Direct AmidationPyBroP / DIPEAMicrowave (Sealed Vial)12020 min75 - 82%

Logical Relationships & Workflows (Visualizations)

CatalyticCycle Pd0 Pd(0) L Active Catalyst OxAdd Oxidative Addition Ar-X adds to Pd(0) Pd0->OxAdd + Ar-X Coord Amine Coordination Hindered Amine Binds OxAdd->Coord + 2-(2-Methoxyphenyl)propan-2-amine Deprot Deprotonation Base removes HX Coord->Deprot + Base (e.g., NaOtBu) RedElim Reductive Elimination C-N Bond Forms Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product N-Aryl Amine RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with a hindered amine.

Workflow Step1 Reagent Prep (Inert Atm) Step2 Vial Sealing & Transfer Step1->Step2 Step3 Microwave Heating (110-120°C) Step2->Step3 Step4 Workup & Extraction Step3->Step4 Step5 Purification (Chromatography) Step4->Step5

Standard experimental workflow for microwave-assisted synthesis protocols.

Experimental Protocols

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

This protocol utilizes a highly active Generation 3 (G3) palladacycle precatalyst, which is specifically engineered to accommodate bulky secondary and primary amines[3].

  • Reagent Preparation (Inert Atmosphere): To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add t BuBrettPhos-Pd-G3 (0.015 mmol, 3 mol%), the aryl halide (0.50 mmol, 1.0 equiv), and sodium tert-butoxide (NaOtBu) (0.70 mmol, 1.4 equiv).

  • Amine Addition: Add 2-(2-Methoxyphenyl)propan-2-amine (0.60 mmol, 1.2 equiv)[1].

    • Self-Validation Check: If utilizing the hydrochloride salt variant of the amine ([6]), you must increase the NaOtBu base loading to 2.4 equiv to ensure complete in-situ free-basing prior to palladium coordination.

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL). Seal the vial immediately with a Teflon-lined aluminum crimp cap.

  • Microwave Irradiation: Place the sealed vial in a dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover). Program the system to heat to 110 °C for 30 minutes, utilizing a pre-stirring period of 30 seconds to ensure mixture homogeneity.

  • Workup: Allow the vial to cool to room temperature (the system should actively cool via compressed air). Dilute the crude mixture with ethyl acetate (10 mL) and filter through a short pad of Celite. This step is critical to remove precipitated palladium black and inorganic salts that can streak during chromatography.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexanes/ethyl acetate gradient) to afford the target N-aryl amine.

Protocol B: Microwave-Assisted Direct Amidation

This protocol leverages PyBroP, a phosphonium-based coupling reagent that excels in forming amides with unreactive, sterically encumbered nucleophiles[4].

  • Carboxylate Activation: In a 10 mL microwave vial, dissolve the target carboxylic acid (0.50 mmol, 1.0 equiv) and PyBroP (0.55 mmol, 1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (3.0 mL).

  • Base & Amine Introduction: Add N,N -diisopropylethylamine (DIPEA) (1.50 mmol, 3.0 equiv) to deprotonate the carboxylic acid, followed immediately by 2-(2-Methoxyphenyl)propan-2-amine (0.55 mmol, 1.1 equiv). Seal the vial with a crimp cap.

  • Microwave Heating: Irradiate the reaction mixture at 120 °C for 20 minutes.

    • Causality Note: The rapid microwave heating profile ensures that the amine attacks the highly reactive acyloxyphosphonium intermediate instantly, preventing the formation of less reactive symmetrical anhydrides or hydrolytic degradation.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with dichloromethane (3 x 5 mL). Wash the combined organic layers with 1M HCl (5 mL) to remove unreacted amine, followed by brine (5 mL). Dry over anhydrous Na2SO4.

  • Isolation: Evaporate the solvent under reduced pressure and purify the resulting sterically hindered amide by flash chromatography.

References

  • American Elements. 2-(2-methoxyphenyl)propan-2-amine. Retrieved from:[Link]

  • Echo Chemical / Seed Chem. 2-(2-methoxyphenyl)propan-2-amine hydrochloride. Retrieved from:[Link]

  • National Institutes of Health (NIH). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from:[Link]

  • DSpace@MIT. Pd-Catalyzed Cross-Coupling, High Throughput Experimentation, and Machine Learning. Retrieved from:[Link]

  • Australian Journal of Chemistry. Microwave-Assisted Direct Amination: Rapid Access to Multi-Functionalized N6-Substituted Adenosines. Retrieved from:[Link]

  • European Journal of Organic Chemistry. High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(2-Methoxyphenyl)propan-2-amine Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and process chemists troubleshooting the synthesis of 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6). Synthesizing st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and process chemists troubleshooting the synthesis of 2-(2-Methoxyphenyl)propan-2-amine (CAS 74702-94-6).

Synthesizing sterically hindered α,α -dimethylbenzylamines (cumylamines) presents unique challenges. The ortho-methoxy group on the phenyl ring introduces significant steric bulk and electron density, which frequently leads to competitive enolization during Grignard additions and E1 elimination during the Ritter reaction[1]. This guide provides field-proven, self-validating protocols to bypass these thermodynamic sinks and maximize your synthetic yield.

Strategic Synthetic Workflows

There are two primary pathways to synthesize this target compound: the classical Ritter Reaction Route (via a tertiary alcohol intermediate) and the Direct Nitrile Alkylation Route (utilizing substituted benzonitriles as critical intermediates[2]).

SyntheticRoutes A 2-Methoxybenzonitrile D 2-(2-Methoxyphenyl)propan-2-amine (Target Product) A->D MeMgBr / CeCl3 (Direct Alkylation) B 2-Methoxyacetophenone C 2-(2-Methoxyphenyl)propan-2-ol B->C MeMgBr / CeCl3 (Nucleophilic Addition) E N-(2-(2-Methoxyphenyl)propan-2-yl)acetamide C->E Ritter Reaction (MeCN, H2SO4) E->D Hydrolysis (HCl or Thiourea)

Figure 1: Divergent synthetic pathways for 2-(2-Methoxyphenyl)propan-2-amine.

Troubleshooting & FAQs

Q1: My Grignard addition to 2-methoxyacetophenone is stalling at ~45% yield. How do I prevent enolization?

The Causality: The ortho-methoxy group sterically shields the carbonyl carbon. When using standard Methylmagnesium Bromide (MeMgBr), the reagent acts as a base rather than a nucleophile, deprotonating the α -methyl group to form an enolate. Upon aqueous workup, the enolate simply reverts to the starting ketone. The Solution: Implement an Organocerium-mediated addition . Anhydrous Cerium(III) chloride ( CeCl3​ ) is highly oxophilic. It strongly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity. Furthermore, the resulting MeCeCl2​ species is highly nucleophilic but significantly less basic than the magnesium equivalent, effectively shutting down the enolization pathway[3].

Protocol 1: Organocerium-Mediated Nucleophilic Addition

This protocol is a self-validating system designed to ensure the active species is formed before substrate addition.

  • Activation of Cerium: Place 1.5 eq of CeCl3​⋅7H2​O in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours to yield strictly anhydrous CeCl3​ .

  • Suspension: Cool to room temperature, backfill with Argon, and add anhydrous THF (5 mL/mmol). Stir vigorously for 2 hours.

  • Transmetalation: Cool the white suspension to -78 °C. Dropwise, add 1.5 eq of MeMgBr (3.0 M in diethyl ether). Stir for 1 hour at -78 °C.

    • Self-Validation Check: The white suspension will transition to a characteristic pale yellow/gray color, confirming the successful formation of the active MeCeCl2​ reagent.

  • Addition: Add 1.0 eq of 2-methoxyacetophenone (dissolved in 1 mL THF) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C.

  • Quench & Validate: Quench with saturated aqueous NH4​Cl .

    • Self-Validation Check: Spot the organic layer on a TLC plate (8:2 Hexanes:EtOAc). The UV-active ketone spot ( Rf​ ~0.6) must be completely consumed, replaced by a strongly KMnO4​ -active tertiary alcohol spot ( Rf​ ~0.35).

Q2: During the Ritter reaction, I am isolating a massive amount of alkene byproduct. How do I favor the amide?

The Causality: The Ritter reaction relies on the generation of a tertiary carbocation[1]. Because the carbocation is highly stabilized by both the adjacent methyl groups and the electron-donating ortho-methoxy group, it has a long half-life. If the temperature exceeds 0 °C, or if the nitrile nucleophile is too dilute, the carbocation will undergo spontaneous E1 elimination (loss of a proton) to form the thermodynamic sink: 2-(prop-1-en-2-yl)anisole. The Solution: Run the reaction under strictly cryogenic conditions during acid addition and use a highly reactive nitrile source like chloroacetonitrile ( ClCH2​CN ) to accelerate the nucleophilic trapping of the carbocation.

RitterMechanism A 2-(2-Methoxyphenyl)propan-2-ol B Tertiary Carbocation A->B H2SO4 / -H2O C Nitrilium Ion B->C + Nitrile (Nucleophilic Attack) E Alkene Byproduct (Elimination) B->E -H+ (High Temp / E1) D Target Amide C->D + H2O (Quench)

Figure 2: Mechanistic divergence in the Ritter reaction highlighting the E1 elimination risk.

Protocol 2: Chloroacetonitrile-Modified Ritter Reaction
  • Preparation: Dissolve 1.0 eq of 2-(2-methoxyphenyl)propan-2-ol in 5.0 eq of chloroacetonitrile and 2.0 eq of glacial acetic acid.

  • Acid Addition: Cool the flask to exactly -10 °C using an ice/salt bath.

  • Activation: Add 3.0 eq of concentrated H2​SO4​ dropwise over 30 minutes. Critical: The internal temperature must not exceed 0 °C.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 4 hours.

  • Quench & Validate: Pour over crushed ice and extract with EtOAc.

    • Self-Validation Check: Analyze the crude mixture via GC-MS. The absence of a peak at m/z 148 (the alkene) and the presence of m/z 241 (the chloroacetamide) confirms successful trapping.

Q3: The hydrolysis of the resulting amide is incredibly slow and harsh conditions are degrading my product. What is the alternative?

The Causality: The α,α -dimethyl group physically blocks the trajectory of hydroxide or hydronium ions required to attack the amide carbonyl. Standard hydrolysis requires refluxing in 6M HCl for 48+ hours, which can cleave the methoxy ether. The Solution: Because you used chloroacetonitrile in the previous step, you can utilize Thiourea-mediated cleavage . Thiourea acts as a soft nucleophile, attacking the α -chloride of the amide to form a pseudothiohydantoin intermediate, which spontaneously collapses at mild pH to release the free amine.

Protocol 3: Mild Thiourea Deprotection
  • Reaction: Dissolve the crude chloroacetamide in ethanol (10 mL/mmol). Add 1.2 eq of thiourea and 1.2 eq of glacial acetic acid.

  • Heating: Reflux at 80 °C for 8 hours.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between 1M NaOH and Dichloromethane. The free 2-(2-Methoxyphenyl)propan-2-amine will partition into the organic layer.

    • Self-Validation Check: Treat a drop of the organic layer with Ninhydrin stain on a TLC plate and heat. A deep purple spot confirms the presence of the primary amine.

Quantitative Data Summaries

Use the following tables to benchmark your expected yields against optimized baseline metrics.

Table 1: Grignard Addition Optimization (Ketone to Tertiary Alcohol)
Reagent SystemAdditiveTemp (°C)Enolization Byproduct (%)Isolated Yield (%)
MeMgBrNone0 to 2545 - 55%38%
MeLiNone-78 to 030 - 40%52%
MeMgBr Anhydrous CeCl3​ -78 to 0 < 5% 91%
Table 2: Ritter Reaction & Deprotection Optimization
Nitrile SourceAcid SystemMax Temp (°C)Alkene Byproduct (%)Overall Amine Yield (%)
Acetonitrile H2​SO4​ 2560%22%
Acetonitrile H2​SO4​ / AcOH015%68%
Chloroacetonitrile H2​SO4​ / AcOH 0 < 2% 87% (via Thiourea)

References

  • Synthesis, in Vitro Pharmacology, and Molecular Modeling of Very Potent Tacrine−Huperzine A Hybrids SciSpace[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this guide offers in-depth technical advice and practical, field-proven insights to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(2-Methoxyphenyl)propan-2-amine hydrochloride?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For instance, if you are using a Leuckart reaction or similar reductive amination methods, common impurities may include:

  • Unreacted Starting Materials: Such as 2-methoxyphenylacetone.

  • N-Formyl Intermediate: If formamide or ammonium formate is used in the synthesis, an incomplete hydrolysis step can leave residual N-formyl-2-(2-methoxyphenyl)propan-2-amine.

  • Over-alkylation Products: Formation of di- or tri-alkylated amines.[1]

  • Condensation Byproducts: Self-condensation of the starting ketone or reactions between intermediates can lead to higher molecular weight impurities.[1]

  • Residual Solvents and Reagents: From the reaction and work-up steps.

A thorough understanding of your synthetic pathway is the first step in devising an effective purification strategy.

Q2: Which purification method is most suitable for 2-(2-Methoxyphenyl)propan-2-amine hydrochloride?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. The most common and effective methods include:

  • Recrystallization: This is often the most efficient method for obtaining high-purity crystalline solids.[2] The hydrochloride salt of an amine is generally a good candidate for recrystallization.[3]

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for separating the basic amine from non-basic impurities before its conversion to the hydrochloride salt.

  • Column Chromatography: While effective, chromatography of amines on silica gel can sometimes be challenging due to interactions between the basic amine and the acidic silica. This can be mitigated by using a modified mobile phase or a different stationary phase.

For most applications, a combination of acid-base extraction followed by recrystallization of the hydrochloride salt will yield a product of high purity.

Q3: How do I select an appropriate solvent for the recrystallization of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[2] For amine hydrochlorides, common solvent systems include:

  • Alcohols: Methanol or ethanol.

  • Alcohol/Water Mixtures: Such as methanol/water or ethanol/water.[4]

  • Alcohol/Ether Mixtures: For example, ethanol/diethyl ether.[5]

  • Ketones: Acetone, often in combination with water or an anti-solvent.[4]

A systematic solvent screening is recommended to identify the optimal solvent or solvent system for your specific product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists.[2]
Oily precipitate forms instead of crystals. The compound's melting point may be lower than the boiling point of the solvent, or significant impurities are present.- Try a lower-boiling point solvent.- Ensure the crude material is sufficiently pure before recrystallization.- Add a seed crystal to induce crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.- Cool the solution for a longer period or at a lower temperature.- Minimize the amount of hot solvent used to dissolve the crude product.- Consider a different solvent system.
Poor purity of the recrystallized product. The cooling process was too rapid, trapping impurities in the crystal lattice.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Perform a second recrystallization.
Column Chromatography Challenges
Problem Possible Cause Recommended Solution
Peak tailing or streaking on the column. The basic amine is interacting strongly with the acidic silica gel.- Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica.
Compound degradation on the column. The compound is sensitive to the acidic nature of the silica gel.- Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina.- Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate selectivity.- Optimize the solvent system using thin-layer chromatography (TLC) before running the column.- Try a different solvent system with different polarity.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the free amine from non-basic impurities before converting it to the hydrochloride salt.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and add a concentrated aqueous base solution (e.g., 4 M NaOH) dropwise with stirring until the solution is strongly basic (pH > 12). The free amine will precipitate or form an oily layer.

  • Extraction of Free Amine: Extract the free amine back into an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Protocol 2: Recrystallization of 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

This protocol details the steps for recrystallizing the hydrochloride salt to achieve high purity.

  • Solvent Selection: In a small test tube, add a small amount of the crude hydrochloride salt and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a larger flask, add the crude 2-(2-Methoxyphenyl)propan-2-amine hydrochloride and the chosen solvent (or solvent system). Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Purification

PurificationWorkflow cluster_0 Initial Purification cluster_1 Salt Formation & Final Purification Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Separate basic amine Purified Free Amine Purified Free Amine Acid-Base Extraction->Purified Free Amine HCl Addition HCl Addition Purified Free Amine->HCl Addition Form hydrochloride Recrystallization Recrystallization HCl Addition->Recrystallization High purity crystals Pure Hydrochloride Salt Pure Hydrochloride Salt Recrystallization->Pure Hydrochloride Salt

Caption: General purification workflow for 2-(2-Methoxyphenyl)propan-2-amine hydrochloride.

Troubleshooting Logic for Recrystallization

TroubleshootingRecrystallization Start Start Cool Solution Cool Solution Start->Cool Solution No Crystals No Crystals Oily Precipitate Oily Precipitate No Crystals->Oily Precipitate No Concentrate Solution Concentrate Solution No Crystals->Concentrate Solution Yes Low Yield Low Yield Oily Precipitate->Low Yield No Change Solvent Change Solvent Oily Precipitate->Change Solvent Yes Success Success Low Yield->Success No Cool Longer/Colder Cool Longer/Colder Low Yield->Cool Longer/Colder Yes Failure Failure Cool Solution->No Crystals Concentrate Solution->Cool Solution Change Solvent->Start Cool Longer/Colder->Success

Caption: Troubleshooting logic for common recrystallization issues.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi:10.15227/orgsyn.079.0186
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • American Elements. (n.d.). 2-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine. Retrieved from [Link]

  • Różycki, H., & Zuba, D. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 127(1-2), 67-78. doi:10.1016/s0379-0738(02)00109-0
  • PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

Sources

Troubleshooting

Minimizing side reactions during 2-(2-Methoxyphenyl)propan-2-amine amide formation

Introduction: Navigating the Challenges of a Sterically Hindered Amine Welcome to the technical support guide for amide formation using 2-(2-methoxyphenyl)propan-2-amine. This amine, characterized by a tertiary alkyl str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Sterically Hindered Amine

Welcome to the technical support guide for amide formation using 2-(2-methoxyphenyl)propan-2-amine. This amine, characterized by a tertiary alkyl structure alpha to the nitrogen atom, presents significant steric hindrance that can complicate standard amide coupling protocols, often leading to low yields and undesirable side reactions.[1] This guide is designed for researchers, chemists, and drug development professionals to provide a deep understanding of the underlying challenges and to offer robust, field-proven troubleshooting strategies and optimized protocols. Our goal is to empower you to overcome these synthetic hurdles and achieve high-yield, high-purity amide products.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in forming an amide bond with 2-(2-methoxyphenyl)propan-2-amine is the steric bulk surrounding the nitrogen atom. The tertiary carbon directly attached to the amine, along with the adjacent phenyl ring, creates a sterically congested environment.[1][2] This bulkiness physically impedes the approach of the activated carboxylic acid, slowing down the rate of the desired nucleophilic attack and allowing competing side reactions to become more prominent.[3]

Standard coupling methods that work well for primary or less hindered secondary amines often fail or provide poor results with this substrate.[4][5] Success requires a carefully selected set of reagents and conditions designed to maximize the reactivity of the carboxylic acid partner while minimizing pathways to common side products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your coupling reactions in a direct question-and-answer format.

Question 1: I am seeing very low or no conversion to my desired amide product. My starting materials are largely unreacted.

  • Probable Causes:

    • Insufficient Carboxylic Acid Activation: The coupling reagent you are using may not be powerful enough to generate a sufficiently reactive intermediate to overcome the steric barrier of the amine. Reagents like EDC or DCC alone are often inadequate for such hindered couplings.[6][7]

    • Low Reaction Temperature: While lower temperatures are often used to minimize racemization, they can be detrimental for sterically demanding couplings, as they may not provide enough energy to overcome the activation barrier.

    • Inappropriate Solvent Choice: The solvent must fully dissolve all reactants to ensure a homogenous reaction mixture. Poor solubility can dramatically reduce reaction rates.

  • Recommended Solutions:

    • Switch to a High-Activity Coupling Reagent: Employ a uronium or phosphonium salt-based reagent known for its high efficiency in difficult couplings. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a superior choice as it forms a highly reactive OAt-active ester, which is particularly effective for hindered substrates.[7][8] Other strong options include HBTU , PyBOP , or COMU .[9][10]

    • Optimize Reaction Temperature: While monitoring for potential side product formation, cautiously increase the reaction temperature. For hindered couplings, running the reaction at room temperature (20-25 °C) or even gently warming to 40-50 °C can significantly improve the reaction rate.

    • Ensure Proper Solvation: Use a polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) to ensure all components, including the coupling reagents and additives, are fully dissolved.[9][11]

    • Pre-activation: Modify the order of addition. Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 5-15 minutes before adding the 2-(2-methoxyphenyl)propan-2-amine. This ensures the highly reactive intermediate is present at a maximum concentration when the amine is introduced.[12]

Question 2: My reaction is messy, and I'm isolating a significant amount of an N-acylurea byproduct. What is going wrong?

  • Probable Cause:

    • This side product is characteristic of carbodiimide-based coupling reagents like EDC or DCC .[6] The highly reactive O-acylisourea intermediate, if not immediately intercepted by the amine, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[6][9] This pathway is especially competitive when the amine nucleophile is sterically hindered and reacts slowly.

  • Recommended Solutions:

    • Use an Additive: If you must use a carbodiimide, always include an additive like 1-Hydroxybenzotriazole (HOBt) or, even better, 7-Aza-1-hydroxybenzotriazole (HOAt) .[6][13] These additives react with the O-acylisourea to form an active ester (OBt or OAt ester) that is more stable towards rearrangement but still highly reactive towards the amine.[13]

    • Avoid Carbodiimides: The most effective solution is to switch to a coupling reagent system that does not proceed via an O-acylisourea intermediate. Uronium salts like HATU or phosphonium salts like PyBOP are strongly recommended as they directly form the more stable active esters, virtually eliminating this side reaction pathway.[10][14]

Question 3: My carboxylic acid has a chiral center, and I am observing significant epimerization (racemization) in my final product.

  • Probable Causes:

    • Over-activation/Extended Reaction Times: The longer the activated carboxylic acid intermediate exists before reacting, the higher the chance of epimerization. This can happen via two main mechanisms: direct enolization through proton abstraction by the base, or the formation of an oxazolone intermediate.[15][16]

    • Excessive Base: Using too much or too strong a base can accelerate the rate of proton abstraction from the chiral center, leading to loss of stereochemical integrity.[15]

    • High Temperatures: Elevated temperatures can increase the rate of epimerization.

  • Recommended Solutions:

    • Use HOAt-based Reagents: HATU is an excellent choice for suppressing epimerization. The HOAt leaving group is highly effective at facilitating rapid coupling, which minimizes the lifetime of the activated intermediate.[8] The nitrogen atom in the pyridine ring of HOAt can also provide anchimeric assistance, further accelerating the desired reaction over epimerization.[10][13]

    • Careful Base Stoichiometry: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and limit its amount to the minimum required (typically 2.0-2.2 equivalents). In some sensitive cases, a weaker base like N-methylmorpholine (NMM) may be beneficial.[9]

    • Optimize Temperature: Find a balance. Start at 0 °C, add the reagents, and then allow the reaction to slowly warm to room temperature. This can help control the initial rate of activation while still providing enough energy for the coupling to proceed.

    • In Situ Activation: Activate the carboxylic acid with HATU for a very short period (e.g., 1-2 minutes) before adding the amine to ensure the reactive species is consumed quickly.

Key Experimental Protocols & Data

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Formation
Reagent ClassExample(s)ProsCons for Hindered CouplingsMitigation Strategy
Carbodiimides EDC, DCCInexpensive, readily available.[14]Prone to forming N-acylurea byproducts; high risk of epimerization; often low yield with hindered amines.[6][17]Use with an additive like HOBt or HOAt; generally not recommended.[6]
Phosphonium Salts PyBOP, BOPHigh coupling efficiency, low epimerization risk.[10][14]Can be more expensive; BOP produces carcinogenic HMPA byproduct.[9][18]Use PyBOP instead of BOP to avoid toxic byproduct.
Uronium/Aminium Salts HATU , HBTU, HCTU, COMUHighest reactivity for difficult couplings ; very low epimerization; fast reaction times.[7][8][14]Can cause guanidinylation of the amine if used in large excess or with incorrect addition order.[10]Pre-activate the carboxylic acid or ensure no excess coupling reagent is used.[12]
Recommended Protocol: High-Yield, Low-Epimerization Coupling using HATU

This protocol details a robust method for coupling a generic carboxylic acid (R-COOH) with 2-(2-methoxyphenyl)propan-2-amine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(2-methoxyphenyl)propan-2-amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely (aim for a concentration of ~0.1-0.5 M).

  • Reagent Addition: Add HATU (1.1 eq) to the solution and stir.

  • Base Addition & Pre-Activation: Add DIPEA (2.2 eq) to the mixture. Stir at room temperature for 5-10 minutes. The solution may change color or clarity, indicating the formation of the active ester.

  • Amine Addition: Add a solution of 2-(2-methoxyphenyl)propan-2-amine (1.1 eq) in a small amount of anhydrous DMF to the reaction flask.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently warmed to 40 °C.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Visualizing the Process

Diagram 1: General Amide Coupling and Key Side Reaction Pathway

Amide_Coupling_Side_Reactions cluster_reactants Reactants cluster_activation Activation Step cluster_products Products & Byproducts RCOOH Carboxylic Acid ActivatedEster Activated Intermediate (OAt-Ester or O-Acylisourea) RCOOH->ActivatedEster + Coupling Reagent + Base Amine Hindered Amine (2-(2-MeOPh)propan-2-amine) DesiredAmide Desired Amide Product Amine->DesiredAmide CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (DIPEA) ActivatedEster->DesiredAmide + Hindered Amine (Desired Pathway) NAcylurea N-Acylurea Byproduct (from EDC/DCC) ActivatedEster->NAcylurea Rearrangement (Side Reaction) EpimerizedAmide Epimerized Amide ActivatedEster->EpimerizedAmide Epimerization (Side Reaction) Troubleshooting_Flowchart Start Start: Amide Coupling Reaction CheckYield Low Yield / No Reaction? Start->CheckYield CheckByproduct N-Acylurea Present? CheckYield->CheckByproduct No Sol_Yield Action: 1. Use HATU/PyBOP 2. Increase Temperature 3. Pre-activate Acid CheckYield->Sol_Yield Yes CheckEpimer Epimerization Observed? CheckByproduct->CheckEpimer No Sol_Byproduct Action: 1. Avoid EDC/DCC 2. Use HATU or PyBOP CheckByproduct->Sol_Byproduct Yes Success Successful Coupling CheckEpimer->Success No Sol_Epimer Action: 1. Use HATU 2. Minimize Base 3. Optimize Temperature (0°C to RT) CheckEpimer->Sol_Epimer Yes Sol_Yield->Start Sol_Byproduct->Start Sol_Epimer->Start

Caption: A decision-making flowchart for troubleshooting common amide coupling issues.

Frequently Asked Questions (FAQs)

Q1: Can I use an acyl chloride of my carboxylic acid directly with the amine? A: While forming an acyl chloride is a classic method for amide synthesis, it can be problematic with sterically hindered amines. The reaction often requires harsh conditions (e.g., high heat) which can lead to other side reactions. Furthermore, the HCl byproduct generated must be scavenged by a base, which can complicate the reaction. [19]Modern coupling reagents like HATU offer a much milder, more efficient, and generally higher-yielding alternative for this specific substrate.

Q2: Is it possible to drive the reaction to completion by using a large excess of the amine? A: Using a slight excess (e.g., 1.1-1.2 equivalents) of the amine is common practice to ensure the more valuable carboxylic acid is fully consumed. However, using a large excess is not recommended. It will not significantly accelerate the reaction with a hindered amine and will complicate purification, requiring removal of a large amount of unreacted, basic starting material.

Q3: My reaction seems to stall after about 50% conversion. What should I do? A: This could indicate that the activated ester is not stable under the reaction conditions over long periods or that byproducts are inhibiting the reaction. If monitoring shows the reaction has stalled, you could try adding a small, fresh portion of the coupling reagent and base (e.g., 0.2-0.3 equivalents) to regenerate the active ester and push the reaction further towards completion.

Q4: Are there any alternatives to HATU if it is not available? A: Yes. HCTU and PyAOP are also highly reactive reagents that perform well in difficult couplings. [10][20]COMU is another excellent, modern alternative that is based on OxymaPure instead of the potentially explosive HOBt/HOAt, offering a better safety profile with comparable or even superior reactivity in some cases. [9][20]

References

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents. (n.d.). Benchchem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.
  • Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014, February 20). American Pharmaceutical Review.
  • Navigating the Peptide Coupling Landscape: A Guide to Choosing TOTU Over Other Uronium Salts. (n.d.). Benchchem.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2021, March 12). Organic Process Research & Development - ACS Publications.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025, April 24). Suzhou Highfine Biotech.
  • Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. (2026, February 2). PMC.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). University of Copenhagen Research Portal.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
  • Epimerisation in Peptide Synthesis. (n.d.). PMC - NIH.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2013, November 14). ACS.org.
  • The Synthesis of Sterically Hindered Amides. (2026, March 3). ResearchGate.
  • The synthesis of sterically hindered amides. (n.d.). PubMed.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). BenchTale.
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (2019, March 14). Nature Communications.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Amide Synthesis. (n.d.). Fisher Scientific.

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2-(2-Methoxyphenyl)propan-2-amine Catalytic Reactions

Welcome to the Technical Support Center for the catalytic functionalization of 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6)[1]. This substrate is an α,α -dimethylphenethylamine derivative—a sterically hindered pri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic functionalization of 2-(2-Methoxyphenyl)propan-2-amine (CAS: 74702-94-6)[1]. This substrate is an α,α -dimethylphenethylamine derivative—a sterically hindered primary α -tertiary amine featuring an ortho-methoxy group. Its unique steric bulk presents significant thermal and kinetic challenges in both transition-metal catalysis and biocatalytic workflows.

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and validate temperature parameters for two primary synthetic pathways: Buchwald-Hartwig N-Arylation and Biocatalytic Transamination .

SECTION 1: Transition-Metal Catalysis (Buchwald-Hartwig N-Arylation)

The Causality of Temperature in Pd-Catalyzed Amination

Coupling α -tertiary amines like 2-(2-Methoxyphenyl)propan-2-amine is notoriously difficult. The immense steric clash between the α,α -dimethyl groups and the transition metal center creates a high kinetic barrier during the reductive elimination step of the catalytic cycle[2]. Historically, chemists forced these reactions to completion by elevating temperatures to 90–110 °C. However, excessive heat accelerates the degradation of the active Pd(0) species into catalytically dead palladium black. Modern optimization relies on balancing temperature with specialized dialkylbiaryl monophosphine ligands (e.g., GPhos or BrettPhos) that lower the activation barrier, allowing the reaction to proceed at milder temperatures (25–60 °C)[3].

Troubleshooting & FAQs

Q: Why does my cross-coupling reaction stall at 40 °C despite using standard RuPhos or XPhos? A: Standard ligands cannot sufficiently accommodate the steric bulk of the α -tertiary amine, causing the catalytic cycle to stall at the Pd(II)-amido intermediate. To resolve this, either increase the temperature to 90 °C (which risks catalyst death) or switch to a ligand specifically designed for hindered primary amines, such as GPhos, which stabilizes the complex and allows turnover at 40–60 °C[2].

Q: How do I minimize aryl halide dehalogenation at high temperatures? A: Dehalogenation is a competing β -hydride elimination pathway exacerbated by high heat (>80 °C) and strong bases (like NaOt-Bu). If you must run the reaction at elevated temperatures to overcome the steric barrier of 2-(2-Methoxyphenyl)propan-2-amine, switch to a weaker base (e.g., K 3​ PO 4​ or LiHMDS) and lower the temperature to 60 °C while increasing the catalyst loading to 2-3 mol%.

Data Presentation: Temperature & Ligand Matrix
Ligand SystemOptimal Temp (°C)BaseYield (%)Byproduct (Dehalogenation)
XPhos Pd G3100 °CNaOt-Bu< 20%High (> 30%)
BrettPhos Pd G380 °CNaOt-Bu65%Moderate (10-15%)
GPhos Pd G340–60 °CNaOt-Bu> 85%Low (< 5%)
Experimental Protocol: Step-by-Step Buchwald-Hartwig Amination

Self-Validating System: The use of an internal standard (dodecane) ensures that conversion can be accurately tracked via GC-FID before destructive workup.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial with GPhos Pd G3 precatalyst (2.0 mol%), the aryl halide (1.0 equiv, 0.5 mmol), and NaOt-Bu (1.4 equiv).

  • Substrate Addition: Add 2-(2-Methoxyphenyl)propan-2-amine (1.2 equiv) and dodecane (0.1 equiv, internal standard).

  • Solvation: Add anhydrous THF to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

  • Thermal Activation: Remove the vial from the glovebox. Place it in a pre-heated aluminum block set strictly to 60 °C . Stir vigorously (800 rpm) for 2 hours.

  • Validation & Workup: Cool the reaction to room temperature. Extract a 10 μ L aliquot, dilute with EtOAc, and analyze via GC-FID to validate conversion. If >95%, dilute the bulk mixture with EtOAc, filter through a Celite pad, and concentrate in vacuo for column chromatography.

Pathway Visualization

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Zone) OxAdd->AmineBind 2-(2-Methoxyphenyl) propan-2-amine Deprot Base Deprotonation AmineBind->Deprot Base RedElim Reductive Elimination (Thermal Bottleneck) Deprot->RedElim Heat overcomes steric barrier RedElim->Pd0 Regeneration Product N-Aryl Amine Product RedElim->Product Product Release

Caption: Buchwald-Hartwig catalytic cycle highlighting the thermal bottleneck at reductive elimination.

SECTION 2: Biocatalysis (Transaminase-Mediated Synthesis)

The Causality of Temperature in Enzymatic Transamination

Transaminases (TAms) offer a highly enantioselective, green route to synthesize chiral amines from their corresponding pro-chiral ketones[4]. However, the ketone precursor to 2-(2-Methoxyphenyl)propan-2-amine is a "bulky-bulky" ketone. Wild-type TAms lack the active-site volume to accommodate this substrate. While increasing the reaction temperature provides the thermodynamic energy required to force the bulky substrate into the active site and increases the reaction rate, wild-type TAms rapidly denature and precipitate above 45 °C. Successful scale-up requires utilizing in silico-evolved thermophilic TAms that maintain structural integrity at elevated temperatures (45–50 °C)[4].

Troubleshooting & FAQs

Q: My transaminase reaction yields <5% conversion at 30 °C. Should I just increase the temperature to 55 °C? A: Do not arbitrarily increase the temperature unless you are using an engineered thermophilic TAm variant. If you are using a wild-type enzyme (e.g., from Vibrio fluvialis), heating to 55 °C will cause irreversible protein denaturation (precipitation). Instead, switch to an engineered TAm and optimize the temperature precisely between 40–45 °C[4].

Q: How does temperature affect the equilibrium of the transamination? A: Transamination is an equilibrium-driven process. Higher temperatures do not shift the thermodynamic equilibrium favorably; they only accelerate the rate at which equilibrium is reached. To drive the reaction forward at your optimized temperature, use a large excess of the amine donor (e.g., isopropylamine) or couple the system with an enzyme that removes the ketone byproduct.

Data Presentation: Temperature vs. Enzyme Kinetics & Stability
Temperature (°C)Enzyme State (Engineered TAm)Relative Reaction RateConversion at 24h
25 °CHighly Stable0.2x12%
35 °CStable0.6x45%
45 °CModerately Stable1.0x> 95%
55 °CDenaturing (Precipitation)N/A (Catalyst Death)< 10%
Experimental Protocol: Step-by-Step Biocatalytic Transamination

Self-Validating System: The inclusion of a 5% DMSO co-solvent ensures the bulky ketone remains fully dissolved at the operational temperature, preventing false-negative conversion rates due to substrate crystallization.

  • Buffer Preparation: Prepare 100 mL of a 100 mM HEPES buffer solution. Adjust the pH to 7.5. Add Pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.

  • Donor Addition: Add isopropylamine (IPA) as the amine donor to a final concentration of 1 M. Re-adjust the pH to 7.5 using HCl.

  • Substrate Solvation: Dissolve the bulky ketone precursor (50 mM final concentration) in DMSO. Add this dropwise to the buffer. The final DMSO concentration must not exceed 5% v/v to prevent solvent-induced denaturation.

  • Enzyme Loading: Add the engineered transaminase cell-free extract (10 mg/mL).

  • Thermal Incubation: Place the reaction vessel in an orbital shaker set strictly to 45 °C and 200 rpm. Incubate for 24–48 hours.

  • Quench and Extraction: Quench the reaction by adding 10 M NaOH to raise the pH > 11 (deprotonating the product amine). Extract 3x with MTBE. Dry the organic layer over Na 2​ SO 4​ and analyze via chiral HPLC to determine ee and conversion.

Pathway Visualization

TAWorkflow Start Substrate: Bulky Ketone Precursor TempLow Low Temp (20-30°C) High Stability, Low Rate Start->TempLow TempMid Optimal Temp (35-45°C) Balanced Kinetics Start->TempMid TempHigh High Temp (>50°C) Enzyme Denaturation Start->TempHigh Action1 Poor Conversion Increase Temp TempLow->Action1 Action2 Max Yield Maintain Conditions TempMid->Action2 Action3 Protein Precipitation Lower Temp or Engineer TempHigh->Action3

Caption: Temperature optimization decision tree for transaminase-mediated synthesis of hindered amines.

References

  • American Elements. "2-(2-methoxyphenyl)propan-2-amine | CAS 74702-94-6". American Elements Catalog. Available at: [Link]

  • Reichert, E. C., et al. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability". National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Almac Group. "IN SILICO-ASSISTED EVOLUTION OF TRANSAMINASES AND CHIRAL AMINE SCALE-UP". Almac Sciences. Available at: [Link]

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions". MIT DSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges of 2-(2-Methoxyphenyl)propan-2-amine in Aqueous Media

Welcome to the technical support guide for 2-(2-Methoxyphenyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(2-Methoxyphenyl)propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous environments. We will explore the physicochemical rationale behind these issues and provide validated, step-by-step protocols to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs): Understanding the Molecule

This section addresses the fundamental properties of 2-(2-Methoxyphenyl)propan-2-amine that govern its solubility.

Q1: What are the core physicochemical properties of 2-(2-Methoxyphenyl)propan-2-amine?

Understanding the molecule's basic characteristics is the first step in troubleshooting its solubility. Key properties are summarized below.

PropertyValueSource / Rationale
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight ~165.24 g/mol [1][2]
Structure A primary aliphatic amine on a tertiary carbon, with a methoxyphenyl group.-
Predicted LogP 1.889[2]
Predicted pKa ~9.5 - 11.0Based on structurally similar simple alkyl amines[3][4].
Compound Type Weak BaseThe presence of the primary amine group dictates its basicity.
Q2: Why is 2-(2-Methoxyphenyl)propan-2-amine poorly soluble in neutral aqueous media (e.g., water, PBS at pH 7.4)?

The poor aqueous solubility arises directly from its molecular structure. The molecule possesses a significant nonpolar character due to the methoxyphenyl ring and the propyl backbone. These hydrophobic regions dominate the molecule's behavior in water, making it difficult for the polar water molecules to solvate it effectively. The single primary amine group, while polar, is insufficient to overcome the hydrophobicity of the larger carbon skeleton in its un-ionized state.

Q3: How does pH critically influence the solubility of this amine?

The solubility of 2-(2-Methoxyphenyl)propan-2-amine is fundamentally pH-dependent. As a weak base, its primary amine group can accept a proton (H⁺) to form a positively charged ammonium salt (R-NH₃⁺). This process is governed by the compound's pKa and the pH of the solution.

  • At Neutral or High pH (pH > pKa): The amine exists predominantly in its neutral, un-ionized form (R-NH₂). This form is poorly soluble due to the hydrophobic nature of the molecule.

  • At Low pH (pH < pKa): The amine becomes protonated, forming a water-soluble ammonium salt. According to the Henderson-Hasselbalch equation, at a pH two units or more below the pKa, over 99% of the compound will be in its ionized, soluble form.

This equilibrium is the key to controlling its solubility.

Figure 1. pH-dependent equilibrium of 2-(2-Methoxyphenyl)propan-2-amine.

Troubleshooting Guide: A Workflow for Solubilization

This guide provides a logical, step-by-step process for dissolving 2-(2-Methoxyphenyl)propan-2-amine, starting with the most direct and effective method.

Figure 2. Decision workflow for selecting a solubilization strategy.
Issue: My compound will not dissolve in neutral buffer (e.g., PBS pH 7.4).

This is the expected behavior. Proceed with the following protocols based on your experimental constraints.

Protocol 1: pH Adjustment (Primary Recommended Method)

This technique involves forming a soluble salt in situ by dissolving the compound in an acidic solution. It is the most common and effective method for solubilizing basic drugs[5][6].

  • Causality & Expertise: By lowering the pH well below the compound's pKa, we force the equilibrium shown in Figure 1 towards the protonated, charged, and therefore highly water-soluble ammonium form. This method directly leverages the fundamental chemistry of the amine functional group. The resulting solution will contain the hydrochloride (or other) salt of your compound.

  • Weigh the Compound: Accurately weigh 1.65 mg of 2-(2-Methoxyphenyl)propan-2-amine (for a final volume of 1 mL). Place it in a suitable sterile vial (e.g., a 1.5 mL microcentrifuge tube).

  • Prepare Acidic Solvent: Prepare a 0.1 M solution of Hydrochloric Acid (HCl) in purified water.

  • Initial Solubilization: Add a small volume of the 0.1 M HCl to the vial (e.g., 500 µL). Vortex vigorously for 1-2 minutes. The compound should readily dissolve.

  • pH Adjustment (Optional but Recommended): If a less acidic final stock is desired, you can carefully add a base like 0.1 M NaOH dropwise while vortexing to raise the pH. Be cautious: do not raise the pH too close to the compound's pKa, as precipitation may occur. A final pH of 3-4 is generally safe.

  • Final Volume Adjustment: Bring the solution to the final volume of 1 mL using purified water.

  • Sterilization & Verification: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter (e.g., PVDF or PES). This step also serves as a critical validation check: if the compound is truly dissolved, it will pass through the filter without loss. If it was a fine suspension, you will see a significant drop in concentration.

Protocol 2: Co-Solvent Systems

This approach is used when a low pH is incompatible with your experimental system (e.g., certain cell culture assays). Co-solvents are water-miscible organic solvents that increase drug solubility by reducing the overall polarity of the aqueous medium[7][8][9].

  • Causality & Expertise: Co-solvents work by making the bulk solvent more "hydrophobic-friendly." They disrupt the strong hydrogen-bonding network of water, creating a less polar environment that can more easily accommodate the nonpolar regions of the drug molecule[8].

Co-SolventProperties & ConsiderationsTypical Use Concentration
Ethanol (EtOH) Volatile, well-tolerated in many systems at low concentrations.< 5% v/v
Propylene Glycol (PG) Viscous, low volatility. A common pharmaceutical excipient[7].5-40% v/v
Polyethylene Glycol 400 (PEG 400) Viscous polymer, excellent solubilizer for hydrophobic compounds[9].10-50% v/v
Dimethyl Sulfoxide (DMSO) Excellent solvent, but can have biological effects and toxicity concerns.< 1% v/v (cell culture), < 5% (in vivo)
  • Neat Solvent Solubility: Place a small, known amount of the compound (e.g., 5 mg) into separate vials.

  • Add Co-solvent: Add one of the pure co-solvents (e.g., DMSO, EtOH) dropwise while vortexing until the compound is fully dissolved. This determines the solubility in the neat co-solvent and helps create a concentrated stock.

  • Prepare Concentrated Stock: Dissolve the compound in the minimum required volume of your chosen pure co-solvent (e.g., create a 100 mM stock in 100% DMSO).

  • Dilution into Aqueous Media: Serially dilute the concentrated stock into your final aqueous buffer (e.g., PBS). It is critical to add the stock to the buffer (not the other way around) while vortexing to avoid localized high concentrations that can cause precipitation.

  • Observe for Precipitation: After dilution, let the solution stand for at least 30 minutes and observe for any cloudiness or precipitate, which would indicate that the solubility limit has been exceeded.

Protocol 3: Cyclodextrin Complexation

This is an advanced technique useful for avoiding organic solvents entirely or for developing more complex formulations[10]. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate poorly soluble molecules and increase their apparent water solubility[11][12][13].

  • Causality & Expertise: The nonpolar methoxyphenyl portion of your compound can partition into the hydrophobic core of the cyclodextrin molecule. The resulting "inclusion complex" presents the hydrophilic exterior of the cyclodextrin to the water, rendering the entire complex soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and excellent safety profile[12].

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Weigh Components: Weigh out the appropriate amounts of 2-(2-Methoxyphenyl)propan-2-amine and HP-β-CD.

  • Create a Paste: Place the powders in a mortar. Add a small amount of a water/ethanol (50:50 v/v) mixture to form a thick, consistent paste.

  • Knead: Knead the paste thoroughly with a pestle for 30-45 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C until all solvent has evaporated and a solid mass is obtained.

  • Final Product: Pulverize the dried complex into a fine powder. This powder can now be directly dissolved in your aqueous buffer. The solubility should be significantly enhanced compared to the free drug.

Advanced Considerations & Strategy Comparison

Q4: Is it possible to prepare a stable, solid salt of the compound for long-term use?

Yes. Preparing a stable, crystalline salt form (e.g., hydrochloride, mesylate, tartrate) is a standard pharmaceutical practice to improve properties like solubility, stability, and handling[5][14]. This involves reacting the free base with a stoichiometric amount of a selected acid in a suitable solvent system and inducing crystallization. While more complex than the in situ method in Protocol 1, it provides a well-characterized solid material for consistent formulation work[15].

Q5: What are the primary pros and cons of these solubilization methods?

Choosing the right method depends on your specific experimental needs.

StrategyProsConsBest For...
pH Adjustment Simple, highly effective, uses common reagents, cost-effective.Low pH may be incompatible with biological systems; risk of precipitation if buffer capacity is exceeded.Initial in vitro screening, chemical assays, animal studies via oral gavage where stomach acid is present.
Co-Solvents Effective for many compounds, allows for near-neutral pH.Co-solvents can have their own biological or toxicological effects; may affect protein structure or enzyme activity.Cell-based assays (with careful vehicle controls), formulation of injectables (using biocompatible co-solvents).
Cyclodextrins Avoids organic solvents, generally low toxicity, can improve stability.More complex preparation, increases the bulk of the formulation, can be costly.Formulations where organic solvents are prohibited, parenteral drug delivery, reducing volatility or taste.

References

  • American Elements. (n.d.). 2-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 591999, 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11458027, N-(2-Methoxybenzyl)propan-2-amine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Amino-1-(o-methoxyphenyl)propane. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-methoxyphenyl)-2-(propan-2-yloxy)ethan-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7432381, (2R)-1-(2-methoxyphenyl)propan-2-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-property relation of amines over the pH range 5.6-7. Retrieved from [Link]

  • Fujimori, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceuticals. Retrieved from [Link]

  • Ruan, J., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • Citrome, L., et al. (2019). Best Practices for Aripiprazole Lauroxil Administration: From Formulation Development to Injection Technique. Neuropsychiatric Disease and Treatment. Retrieved from [Link]

  • Wang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules. Retrieved from [Link]

  • Hintz, R. J., & Bernkop-Schnürch, A. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Al-kassas, R., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12651820, Methoxy(propan-2-YL)amine. Retrieved from [Link]

  • Liu, T., et al. (2021). Strategies to Get Drugs across Bladder Penetrating Barriers for Improving Bladder Cancer Therapy. Cancers. Retrieved from [Link]

  • Papaioannou, G., et al. (2021). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin. Retrieved from [Link]

  • Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • ResearchGate. (n.d.). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • vCalc. (2021). pKa of 2-Propanamine. Retrieved from [Link]

  • MDPI. (2022). Nano-Formulation Based Intravesical Drug Delivery Systems. Retrieved from [Link]

  • ScienceDirect. (n.d.). Cyclodextrins and their uses: a review. Retrieved from [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • ScienceDirect. (n.d.). Salt formation to improve drug solubility. Retrieved from [Link]

  • Springer. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions. Retrieved from [Link]

  • IJCRT.org. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for purity analysis of 2-(2-Methoxyphenyl)propan-2-amine

HPLC Method Development for Purity Analysis of 2-(2-Methoxyphenyl)propan-2-amine: A Comparative Guide As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by sterically...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Purity Analysis of 2-(2-Methoxyphenyl)propan-2-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by sterically hindered, highly basic amines. The molecule1[1] is a prime example. Featuring an α,α -dimethyl branch and an ortho-methoxy substituted phenyl ring, this primary amine presents significant peak tailing risks on legacy silica-based stationary phases.

This guide objectively compares the performance of traditional fully porous C18 columns against modern hybrid-silica and superficially porous particle (SPP) columns. By establishing the causality behind experimental choices, this document provides an evidence-based, self-validating framework for optimizing the purity analysis of complex basic APIs.

Mechanistic Insight: The Silanol Problem & Causality

To design a robust analytical method, we must first understand the physicochemical behavior of the analyte. 2-(2-Methoxyphenyl)propan-2-amine is a strong base with a predicted pKa​ of ~9.5.

When utilizing a traditional Type-A or older Type-B silica C18 column under standard acidic conditions (e.g., pH 3.0), the amine is fully protonated. Simultaneously, a fraction of the residual silanols (Si-OH) on the silica surface remain ionized (Si-O⁻). The protonated amine undergoes secondary ion-exchange interactions with these acidic silanols. This dual-retention mechanism—hydrophobic partitioning combined with electrostatic ion-exchange—is the fundamental cause of severe peak tailing, which obscures closely eluting impurities and invalidates purity assays.

To engineer out this failure mode, modern chromatography relies on two primary strategies:

  • High-pH Mobile Phases: Operating at a pH above the analyte's pKa​ (e.g., pH 10.5) deprotonates the amine, rendering it neutral. This completely eliminates electrostatic interactions with the stationary phase, dramatically improving peak shape and column efficiency[2]. This requires highly stable hybrid-silica columns (e.g., ethylene-bridged hybrid particles) that do not dissolve at high pH.

  • Embedded Polar Groups / SPP Technology: If low pH must be maintained (e.g., for MS compatibility), utilizing columns with embedded polar groups or highly efficient Superficially Porous Particles (SPP) can minimize tailing and improve resolution by reducing the diffusion path length and shielding silanols[3].

Workflow Visualization

HPLC_Method_Dev A Analyte: 2-(2-Methoxyphenyl)propan-2-amine (Basic Amine, pKa ~9.5) B Select Column & pH Strategy A->B C Traditional Silica C18 Low pH (pH 3.0) B->C Legacy Method D Hybrid Silica C18 High pH (pH 10.5) B->D Modern Method E Amine Protonated (+) Ion-Exchange with Silanols C->E F Amine Neutralized (0) Pure Hydrophobic Retention D->F G Severe Peak Tailing (Failed Purity Assay) E->G H Symmetrical Peaks (Validated Purity Assay) F->H

Logical workflow for HPLC method development of basic amines.

Experimental Design & Self-Validating Protocol

A scientifically rigorous protocol must be self-validating. To ensure the method's resolving power is verified prior to every run, we integrate a strict System Suitability Test (SST) using a critical pair: the target amine and its synthetic precursor, 2-methoxybenzonitrile.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 10 mM Ammonium Bicarbonate solution. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. Causality: Ammonium bicarbonate has a buffer capacity maximum at pH 10.3, ensuring the mobile phase pH remains strictly above the amine's pKa​ (~9.5) to maintain the analyte in a neutral state.

  • Organic (Mobile Phase B): 100% HPLC-Grade Acetonitrile.

Step 2: Sample & SST Preparation

  • Dissolve the 2-(2-Methoxyphenyl)propan-2-amine standard in the initial mobile phase conditions (5% B / 95% A) to a working concentration of 0.5 mg/mL.

  • Self-Validation Spike: Spike the solution with 0.5% (w/w) 2-methoxybenzonitrile to serve as the resolution marker.

Step 3: Chromatographic Execution

  • Column: Ethylene-Bridged Hybrid C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and reducing system backpressure.

  • Gradient Program:

    • 0.0 - 10.0 min: 5% B 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.0 - 15.0 min: Re-equilibrate at 5% B

  • Detection: UV at 220 nm (for quantification) and 270 nm (for peak purity tracking).

  • Injection Volume: 5 µL.

Step 4: Automated Self-Validation (SST Criteria) The analytical sequence is programmed to abort if the following criteria are not met:

  • Tailing Factor ( Tf​ ): Amine peak Tf​≤1.2 (Proves lack of secondary silanol interactions).

  • Resolution ( Rs​ ): Amine vs. Precursor Rs​≥2.0 (Proves baseline separation for accurate integration).

  • Precision: %RSD of peak area for 5 replicate injections ≤1.0% .

Comparative Data Analysis

To empirically demonstrate the causality of column chemistry and pH on method performance, three distinct column technologies were evaluated using the gradient described above. The mobile phase pH was adjusted to accommodate the chemical stability limits of each stationary phase.

Table 1: Performance Comparison of Column Chemistries for 2-(2-Methoxyphenyl)propan-2-amine

Column TechnologyStationary PhaseMobile Phase pHUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Precursor
Traditional Fully Porous Generic Type-B Silica C183.0 (Formic Acid)2.45 (Severe)4,5001.1 (Co-elution risk)
Superficially Porous (SPP) Fused-Core Silica C183.0 (Formic Acid)1.60 (Moderate)12,5002.3 (Baseline)
Hybrid Particle Ethylene-Bridged C1810.5 (Ammonium Bicarb)1.05 (Excellent)15,2004.5 (Robust)

Data Interpretation: The traditional silica C18 column operating at low pH exhibits severe tailing ( Tf​=2.45 ) due to the protonated amine interacting with residual silanols. While the SPP column significantly improves overall efficiency ( N=12,500 ) due to a shorter diffusion path in the porous shell, tailing is still moderately present.

Conversely, the Hybrid C18 column operating at high pH completely neutralizes the amine. By eliminating secondary ion-exchange interactions, this method yields a perfectly symmetrical peak ( Tf​=1.05 ) and superior resolution, demonstrating a nearly 10-fold increase in effective column efficiency for basic compounds compared to legacy low-pH methods[2].

Conclusion

For the purity analysis of sterically hindered, basic amines like 2-(2-Methoxyphenyl)propan-2-amine, traditional low-pH methods on standard silica columns are fundamentally flawed due to unavoidable ion-exchange interactions. The most robust, self-validating approach is to utilize high-pH mobile phases (pH > 10) coupled with hybrid-silica stationary phases. This ensures the analyte remains in its neutral state, providing the peak symmetry, theoretical plate count, and resolution required for rigorous pharmaceutical purity quantification.

Sources

Comparative

GC-MS Fragmentation Patterns of 2-(2-Methoxyphenyl)propan-2-amine: A Comparative Analytical Guide

Structural Context and Analytical Challenges In pharmaceutical quality control and forensic toxicology, the definitive identification of novel psychoactive substances (NPS) and proprietary chemical intermediates requires...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context and Analytical Challenges

In pharmaceutical quality control and forensic toxicology, the definitive identification of novel psychoactive substances (NPS) and proprietary chemical intermediates requires absolute structural certainty. 2-(2-Methoxyphenyl)propan-2-amine (an α,α -dimethylbenzylamine derivative) presents a unique analytical challenge due to its structural homology with heavily regulated phenethylamines.

Distinguishing this specific compound from its regioisomeric variants (e.g., 3-methoxy and 4-methoxy isomers) and its isobaric counterparts—most notably 1-(2-Methoxyphenyl)propan-2-amine (2-Methoxyamphetamine, 2-MA)—is paramount. This guide objectively compares the Gas Chromatography-Mass Spectrometry (GC-MS) performance of these compounds, providing mechanistic insights and orthogonal analytical alternatives to ensure rigorous, self-validating identifications.

Mechanistic Fragmentation Pathways (EI-MS at 70 eV)

To avoid relying on blind library matches, analysts must understand the causality behind electron ionization (EI) fragmentation. In EI-MS, ionization primarily occurs at the nitrogen lone pair, initiating α -cleavage. The substitution pattern at the α -carbon strictly dictates the resulting mass spectrum.

The Target: 2-(2-Methoxyphenyl)propan-2-amine

Because this compound possesses a fully substituted α -carbon, its molecular ion ( [M]+∙ at m/z 165) is highly unstable and rarely observed. Fragmentation proceeds via two competitive α -cleavage pathways:

  • Base Peak Formation (m/z 58): Cleavage of the C–C bond between the α -carbon and the aromatic ring expels the bulky 2-methoxyphenyl radical (107 Da). According to Stevenson’s Rule , the charge is retained on the fragment with the lower ionization energy. Because the aryl radical is an excellent leaving group, the highly stable iminium cation [(CH3)2C=NH2]⁺ dominates the spectrum as the base peak at m/z 58.

  • Diagnostic Ion (m/z 150): Loss of a methyl radical (15 Da) from the α -carbon yields [Ar-C(CH3)=NH2]⁺. While less thermodynamically favored than the loss of the aryl radical, the extended conjugation provided by the electron-donating ortho-methoxy group stabilizes this cation, making m/z 150 a critical secondary identifier.

The Alternative: 1-(2-Methoxyphenyl)propan-2-amine (2-MA)

In this amphetamine-type isobar, the α -carbon only possesses a single methyl group. α -cleavage expels the 2-methoxybenzyl radical (121 Da), yielding [CH3-CH=NH2]⁺ at m/z 44 as the base peak.

Causality Insight: The shift of the base peak from m/z 44 to m/z 58 is the definitive, mechanistic diagnostic marker separating α -methyl from α,α -dimethyl configurations ().

Fragmentation M Molecular Ion [M]⁺• 2-(2-Methoxyphenyl)propan-2-amine m/z 165 F1 Alpha Cleavage (-CH3•) [Ar-C(CH3)=NH2]⁺ m/z 150 M->F1 -15 Da (Minor Pathway) F2 Alpha Cleavage (-Ar•) [(CH3)2C=NH2]⁺ m/z 58 (Base Peak) M->F2 -107 Da (Major Pathway, Stevenson's Rule) F1_sub Loss of CH3• m/z 135 F1->F1_sub -15 Da

Fig 1: EI-MS (70 eV) fragmentation pathways of 2-(2-Methoxyphenyl)propan-2-amine.

Comparative Performance: GC-MS vs. Alternative Modalities

While underivatized GC-MS easily differentiates backbone substitutions (e.g., m/z 58 vs. m/z 44), it fundamentally struggles to differentiate ring-substituted regioisomers (e.g., 2-methoxy vs. 3-methoxy vs. 4-methoxy). Because their EI spectra are virtually identical, relying solely on underivatized GC-MS for positional isomer identification is an analytical liability ().

Table 1: EI-MS Fragmentation Comparison (Underivatized)
AnalyteStructural ClassBase Peak (m/z)Major Diagnostic Ions (m/z)Mechanistic Origin of Base Peak
2-(2-Methoxyphenyl)propan-2-amine α,α -dimethylbenzylamine58150, 135, 105, 77Loss of 2-methoxyphenyl radical
1-(2-Methoxyphenyl)propan-2-amine Amphetamine ( α -methyl)44121, 91, 150Loss of 2-methoxybenzyl radical

To overcome these limitations, we must compare GC-MS against orthogonal alternative techniques:

Table 2: Methodological Comparison (GC-MS vs. Alternatives)
Analytical ModalityRegioisomer DifferentiationSensitivityWorkflow ComplexityPrimary Application
GC-MS (Underivatized) Poor (Identical spectra)ModerateLowRapid class screening
GC-MS (PFPA Derivatized) Moderate (Chromatographic resolution)HighHigh (Requires 70°C heating)Trace quantification
GC-IRD Excellent (Orthogonal IR spectra)LowModerateDefinitive structural ID
LC-HRMS Poor (Relies on retention time)Very High ModerateIntact mass confirmation

Validated Experimental Protocol

To ensure absolute reproducibility, the following protocol utilizes a self-validating system design incorporating Pentafluoropropionic anhydride (PFPA) derivatization.

System Suitability & Self-Validation (Critical)

Prior to analyzing unknown samples, inject a resolution check standard containing 2-MA and 2-(2-Methoxyphenyl)propan-2-amine. The analytical batch is validated only if baseline resolution ( Rs​>1.5 ) is achieved and the peak tailing factor ( Tf​ ) is ≤1.2 . A Tf​>1.2 indicates active silanol sites in the inlet liner or incomplete derivatization, requiring immediate corrective maintenance.

Step-by-Step Methodology
  • Sample Extraction: Dissolve 1.0 mg of the target analyte in 1.0 mL of ethyl acetate containing 0.1 M NaOH to ensure the amine is fully converted to its free-base form. Vortex for 2 minutes and centrifuge to separate the layers.

  • Derivatization: Transfer 100 µL of the organic layer to an autosampler vial. Add 50 µL of PFPA.

    • Causality Check: Because the primary amine in 2-(2-Methoxyphenyl)propan-2-amine is sterically hindered by the two α -methyl groups, standard room-temperature acylation will result in poor yields. You must incubate the mixture at 70°C for 30 minutes to thermodynamically drive the reaction to completion ().

  • Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. This removes highly acidic by-products (e.g., pentafluoropropionic acid) that will rapidly degrade the GC column stationary phase. Reconstitute in 100 µL of pure ethyl acetate.

  • GC-MS Acquisition Parameters:

    • Column: HP-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Ultra-high purity Helium at 1.0 mL/min (constant flow).

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 10:1.

    • MS Source: 230°C; Quadrupole: 150°C.

    • Ionization: EI at 70 eV; Scan Range: m/z 40–400.

Workflow S1 1. Sample Prep Alkaline Extraction S2 2. Derivatization PFPA, 70°C for 30 min S1->S2 S3 3. GC-MS/IRD Orthogonal Detection S2->S3 S4 4. Data Analysis Regioisomer ID S3->S4

Fig 2: Validated analytical workflow for the differentiation of hindered methoxy-phenethylamines.

References

  • Abdel-Hay, K. M., DeRuiter, J., & Clark, C. R. (2012). "GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA." Journal of Chromatographic Science, 50(1), 1-9. URL:[Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). "GC-MS Studies on the Regioisomeric Methoxy-Methyl-Phenethylamines Related to MDEA MDMMA and MBDB." Journal of Chromatographic Science, 46(10), 900-906. URL:[Link]

  • Lin, D. L., et al. (2018). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 26(1). URL:[Link]

Validation

A Comparative Analysis of Nucleophilicity: 2-(2-Methoxyphenyl)propan-2-amine vs. Cumylamine

A Technical Guide for Medicinal and Process Chemists Executive Summary In the landscape of synthetic chemistry, primary amines are foundational nucleophiles, yet their reactivity can be profoundly influenced by subtle st...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal and Process Chemists

Executive Summary

In the landscape of synthetic chemistry, primary amines are foundational nucleophiles, yet their reactivity can be profoundly influenced by subtle structural modifications. This guide presents an in-depth comparison of the nucleophilicity of two structurally related primary amines: 2-(2-methoxyphenyl)propan-2-amine and its unsubstituted analogue, cumylamine (2-phenylpropan-2-amine). While electronically similar at first glance, the presence of an ortho-methoxy group introduces a complex interplay of steric and electronic factors. Through a detailed analysis grounded in physical organic principles and a proposed experimental framework for quantitative comparison, we will demonstrate that cumylamine is the more potent nucleophile. This analysis provides researchers with the predictive understanding necessary for informed reagent selection in complex synthetic endeavors.

Introduction: Beyond Basicity

Nucleophilicity, a kinetic phenomenon, describes the rate at which a species donates its electron pair to an electrophile. It is often correlated with basicity, a thermodynamic measure of proton affinity, but the two are not interchangeable. Nucleophilicity is uniquely sensitive to steric hindrance, solvent effects, and the nature of the electrophile.[1][2]

The two molecules under consideration share a common structural backbone: a primary amino group attached to a tertiary benzylic carbon. This α,α-dimethyl substitution pattern imparts significant steric bulk around the nitrogen atom in both compounds. The key differentiator is the methoxy substituent at the ortho position of the phenyl ring in 2-(2-methoxyphenyl)propan-2-amine. This guide will dissect how this single modification tips the balance of reactivity.

Figure 1: Structures of Cumylamine and 2-(2-Methoxyphenyl)propan-2-amine

Caption: Core structures of the amines being compared.

Theoretical Analysis: Unpacking the Ortho-Effect

The difference in nucleophilicity between these two amines is a classic example of an ortho-effect, where a substituent in the position adjacent to the reacting side-chain exerts an influence not explainable by simple electronic effects alone.[3][4][5] We must consider three primary factors:

Steric Hindrance

Nucleophilic attack requires a specific trajectory for the nucleophile's orbital to overlap with the electrophile's acceptor orbital. Both amines are already sterically encumbered due to the two methyl groups flanking the amine.

  • Cumylamine: The phenyl group can rotate freely, but it presents a significant steric shield on one face of the molecule.

  • 2-(2-Methoxyphenyl)propan-2-amine: The ortho-methoxy group dramatically increases the steric congestion around the nucleophilic nitrogen. This substituent restricts the rotation of the phenyl ring and creates a "wall" that further impedes the approach of an electrophile. This increased steric hindrance is a primary contributor to its reduced nucleophilicity compared to cumylamine.[1][6][7]

Electronic Effects

The methoxy group exhibits a dual electronic nature: it is inductively electron-withdrawing (-I) due to the oxygen's electronegativity, but strongly electron-donating through resonance (+R) via its lone pairs.[8][9]

In this specific molecular architecture, the amino group is insulated from the phenyl ring's π-system by a saturated carbon atom. Therefore, the powerful +R effect does not directly increase the electron density on the nitrogen. The electronic influence is primarily transmitted through the weaker inductive effect. The methoxy group's -I effect would slightly withdraw electron density from the ring, but this effect is generally considered minor for an ortho substituent's impact on a side chain compared to steric factors.

Intramolecular Hydrogen Bonding

A critical, and likely dominant, factor for 2-(2-methoxyphenyl)propan-2-amine is the potential for intramolecular hydrogen bonding. The lone pairs on the methoxy oxygen can act as a hydrogen bond acceptor for the protons on the primary amine.

This internal chelation locks the amine's lone pair in a conformation that is less available for donation to an external electrophile. This sequestration of the nucleophilic electrons significantly reduces the amine's effective reactivity.

Caption: Workflow for determining Mayr's nucleophilicity parameter (N).

Detailed Experimental Protocol

This protocol describes the determination of the second-order rate constant (k₂) for the reaction of an amine with a reference electrophile.

Materials:

  • Cumylamine

  • 2-(2-Methoxyphenyl)propan-2-amine

  • Reference Electrophile (e.g., (4-ClC₆H₄)₂CH⁺ BF₄⁻)

  • Anhydrous Acetonitrile (MeCN), Spectrophotometric Grade

  • Volumetric flasks, gas-tight syringes

  • Thermostated UV-Vis Spectrophotometer or Stopped-Flow Apparatus

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the reference electrophile in anhydrous MeCN (approx. 1 x 10⁻³ M). From this, prepare a working solution (approx. 1 x 10⁻⁴ M).

    • Prepare a series of 5-7 stock solutions of the amine (e.g., cumylamine) in anhydrous MeCN with concentrations ranging from 0.01 M to 0.1 M. This ensures a significant excess over the electrophile.

  • Kinetic Measurement:

    • Equilibrate the amine and electrophile solutions in the spectrophotometer's thermostated cell holder at 20.0 ± 0.1 °C.

    • Set the spectrophotometer to acquire data at the λ_max of the electrophile.

    • Inject a small volume of the electrophile working solution into a cuvette containing one of the amine solutions, ensuring rapid mixing.

    • Immediately begin recording the absorbance as a function of time until the reaction is complete (absorbance is stable).

  • Data Analysis:

    • Fit the absorbance decay curve to a first-order exponential function (A(t) = Aₑ + (A₀ - Aₑ)exp(-k_obs*t)) to determine the pseudo-first-order rate constant, kobs.

    • Repeat steps 2-3 for each of the different amine concentrations.

    • Plot kobs versus the concentration of the amine ([Amine]). The slope of the resulting line, determined by linear regression, is the second-order rate constant, k₂.

  • Comparison:

    • Repeat the entire procedure for the second amine. The ratio of the k₂ values will provide a direct quantitative comparison of their nucleophilicities toward the chosen electrophile.

Predicted Results and Interpretation

Based on our theoretical analysis, the kinetic experiments are expected to yield the following results:

Table 1: Predicted Kinetic Data and Nucleophilicity Parameters

CompoundPredicted Relative k₂Predicted Mayr Parameter (N)Primary Rationale
Cumylamine1.0 (Reference)Higher ValueLower steric hindrance allows for faster reaction rates.
2-(2-Methoxyphenyl)propan-2-amine< 1.0Lower ValueSignificant steric hindrance from the ortho-methoxy group and reduced lone pair availability due to intramolecular H-bonding. [10]

We predict that the second-order rate constant (k₂) for cumylamine will be significantly greater than that for 2-(2-methoxyphenyl)propan-2-amine. This would translate to a higher Mayr nucleophilicity parameter (N) for cumylamine, quantitatively confirming it as the superior nucleophile.

Conclusion for the Practicing Scientist

While 2-(2-methoxyphenyl)propan-2-amine and cumylamine possess the same primary amine functional group attached to a tertiary carbon, they are not interchangeable as nucleophiles. The presence of the ortho-methoxy group in 2-(2-methoxyphenyl)propan-2-amine introduces substantial steric hindrance and the potential for intramolecular hydrogen bonding, both of which severely diminish the nucleophilic character of the amine.

Our analysis concludes that cumylamine is the more potent nucleophile.

For researchers in drug development and process chemistry, this has direct practical implications. When a reaction requires a sterically hindered primary amine as a nucleophile, cumylamine should be the preferred reagent for achieving higher reaction rates and potentially higher yields. Conversely, if a reaction is plagued by side reactions due to high nucleophilicity, the attenuated reactivity of 2-(2-methoxyphenyl)propan-2-amine might be advantageous. Understanding these structure-reactivity relationships is paramount for rational reaction design and optimization.

References

  • Vaia. (n.d.). Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION]. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The application of the Hammett equation to ortho-substituted benzene reaction series. Retrieved from [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679-3688. [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. Journal of Organic Chemistry, 72(10), 3679-3688. [Link]

  • Canadian Science Publishing. (n.d.). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Retrieved from [Link]

  • ChemBK. (2024, April 10). Cumylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

  • Breugst, M., & Mayr, H. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. ACS Omega, 6(6), 4258-4268. [Link]

  • Schreiber, B., et al. (2016). ChemInform Abstract: KINETIC STUDIES ON THE NUCLEOPHILIC ADDITION TO DOUBLE BONDS. 1. ADDITION OF AMINES TO ELECTROPHILIC CARBON-CARBON DOUBLE BONDS. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 4). 11.2: Background. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, December 24). Do electron donating groups make a molecule nucleophilic?. Retrieved from [Link]

  • Mayr, H. (n.d.). Nucleophilicity and Electrophilicity Scales. LMU Munich. Retrieved from [Link]

  • Fiveable. (2025, August 15). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341. [Link]

  • Chemistry LibreTexts. (2023, January 22). Amines as Nucleophiles. Retrieved from [Link]

  • de la Mare, P. B. D. (1949). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Journal of the Chemical Society, 2871. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

Sources

Comparative

IR spectroscopy characteristic peaks of 2-(2-Methoxyphenyl)propan-2-amine

An In-Depth Guide to the Infrared Spectroscopy of 2-(2-Methoxyphenyl)propan-2-amine: A Comparative Analysis For the modern researcher in medicinal chemistry and drug development, the unambiguous structural confirmation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-(2-Methoxyphenyl)propan-2-amine: A Comparative Analysis

For the modern researcher in medicinal chemistry and drug development, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Infrared (IR) spectroscopy remains a powerful, rapid, and accessible first-line technique for functional group identification. This guide provides a detailed analysis of the characteristic IR spectral features of 2-(2-Methoxyphenyl)propan-2-amine, a compound possessing a unique confluence of primary amine, aromatic ether, and sterically hindered aliphatic functionalities.

Our approach moves beyond a simple recitation of peak frequencies. We will deconstruct the molecule's spectrum by comparing it to simpler, structurally related compounds. This comparative methodology not only solidifies the assignment of key vibrational modes but also provides a logical framework for interpreting the spectra of similarly complex molecules.

Molecular Structure and Key Vibrational Modes

2-(2-Methoxyphenyl)propan-2-amine is comprised of four key structural motifs, each with its own distinct IR signature: a primary amine, an isopropyl group, an ortho-disubstituted benzene ring, and a methoxy group forming an aryl ether. The interplay of these groups dictates the final appearance of the IR spectrum.

Caption: Molecular structure of 2-(2-Methoxyphenyl)propan-2-amine with key functional groups highlighted.

A Region-by-Region Guide to the Spectrum

An IR spectrum is most effectively analyzed by breaking it down into key regions corresponding to specific vibrational modes.

The X-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of bonds to hydrogen.

  • N-H Stretching (Primary Amine): The most telling feature of a primary amine is the presence of two distinct bands resulting from asymmetric and symmetric N-H stretching.[1][2] For 2-(2-Methoxyphenyl)propan-2-amine, expect a medium-intensity doublet between 3500-3300 cm⁻¹ .[3][4][5] Unlike the very broad, strong O-H stretch of alcohols, these amine peaks are typically sharper.[1] The aromatic nature of the molecule may cause these bands to appear at slightly higher frequencies compared to purely aliphatic primary amines.[4]

  • Aromatic C-H Stretching: A cluster of weaker, sharp peaks is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6][7] Their presence is a clear indicator of unsaturation.

  • Aliphatic C-H Stretching: Strong, sharp absorptions will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[7] These arise from the C-H bonds of the isopropyl and methoxy methyl groups.

The Double Bond & Bending Region (1700 cm⁻¹ - 1400 cm⁻¹)

This window reveals information about double bonds and the bending vibrations of N-H and C-H groups.

  • N-H Bending (Scissoring): Primary amines exhibit a characteristic N-H bending vibration (scissoring) that appears as a medium-to-strong, often broad, band in the 1650-1580 cm⁻¹ region.[3][4][8] This peak can sometimes be mistaken for a C=C stretch, but its breadth and association with the N-H stretching doublet helps confirm its identity.

  • Aromatic C=C Stretching: The benzene ring produces two or three sharp, medium-intensity peaks from in-ring C=C stretching. These are reliably found near 1600 cm⁻¹ and 1500-1450 cm⁻¹ .[7][8]

  • Aliphatic C-H Bending: The isopropyl group provides a highly diagnostic signal in this region: a characteristic doublet with two distinct peaks of similar intensity near 1385 cm⁻¹ and 1370 cm⁻¹ .[9] This feature is a strong piece of evidence for the presence of a gem-dimethyl group.

The Fingerprint Region (1400 cm⁻¹ - 650 cm⁻¹)

While complex, this region contains highly informative peaks, particularly the strong C-O and C-N stretches and the out-of-plane bends.

  • Asymmetric Aryl C-O Stretching: The aryl ether linkage (Ar-O-CH₃) is responsible for a very strong and prominent absorption band between 1300-1200 cm⁻¹ .[10] For phenyl alkyl ethers specifically, this peak is typically found around 1250 cm⁻¹ .[11][12] This is often one of the most intense peaks in the entire spectrum.

  • Symmetric Alkyl C-O Stretching: A second, strong C-O stretching band, corresponding to the (Ar)O-CH₃ linkage, is expected in the 1075-1020 cm⁻¹ range.[7]

  • C-N Stretching: The stretch for the C-N bond in an aliphatic amine is found between 1250-1020 cm⁻¹ .[3][8] In this molecule, this absorption is likely to be obscured by or coupled with the very strong C-O stretching bands.

  • Aromatic C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring can be determined from the strong bands in this region. For an ortho-disubstituted ring, a single strong absorption is expected between 770-735 cm⁻¹ .[7]

  • N-H Wagging: A broad, medium-to-strong band due to the out-of-plane wagging of the N-H bonds can be found in the 910-665 cm⁻¹ region.[3][8]

Comparative Spectral Data

To truly appreciate the unique spectral signature of 2-(2-Methoxyphenyl)propan-2-amine, it is instructive to compare its expected peaks with those of its constituent parts.

Vibrational Mode2-(2-Methoxyphenyl)propan-2-amine (Predicted)Isopropylamine[13] (Aliphatic Amine)Anisole[11][12] (Aryl Ether)Cumene[9] (Alkyl-Aromatic)
N-H Stretch ~3500-3300 cm⁻¹ (Doublet, M)~3400-3300 cm⁻¹ (Doublet, M)AbsentAbsent
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (W)Absent~3100-3000 cm⁻¹ (W)~3100-3000 cm⁻¹ (W)
Aliphatic C-H Stretch ~3000-2850 cm⁻¹ (S)~2970-2850 cm⁻¹ (S)~2960, 2840 cm⁻¹ (M)~2960-2870 cm⁻¹ (S)
N-H Bend ~1650-1580 cm⁻¹ (M-S, Br)~1620 cm⁻¹ (M, Br)AbsentAbsent
Aromatic C=C Stretch ~1600, 1500 cm⁻¹ (M)Absent~1600, 1495 cm⁻¹ (M)~1605, 1495 cm⁻¹ (M)
Isopropyl C-H Bend ~1385, 1370 cm⁻¹ (Doublet, M)~1380, 1370 cm⁻¹ (Doublet, M)Absent~1385, 1365 cm⁻¹ (Doublet, M)
Aryl C-O Stretch ~1250 cm⁻¹ (S, Sh)Absent~1245 cm⁻¹ (S, Sh)Absent
Alkyl C-O Stretch ~1050 cm⁻¹ (S, Sh)Absent~1035 cm⁻¹ (S, Sh)Absent
C-N Stretch ~1250-1020 cm⁻¹ (M, likely obscured)~1150 cm⁻¹ (M)AbsentAbsent
Ortho C-H OOP Bend ~750 cm⁻¹ (S, Sh)AbsentN/A (Monosubstituted)N/A (Monosubstituted)
N-H Wag ~910-665 cm⁻¹ (M, Br)~820 cm⁻¹ (M, Br)AbsentAbsent

Intensity Key: S=Strong, M=Medium, W=Weak, Br=Broad, Sh=Sharp

This comparison clearly illustrates how the spectrum of the target molecule is a composite of its parts. The N-H stretches from isopropylamine, the strong C-O stretches from anisole, and the isopropyl bending doublet from cumene all converge in the spectrum of 2-(2-Methoxyphenyl)propan-2-amine.

Experimental Protocol: A Workflow for Spectral Interpretation

A robust protocol for identifying this molecule from an unknown spectrum relies on a logical, step-by-step validation process.

start Start: Analyze Spectrum q_nh Two sharp/medium peaks ~3500-3300 cm⁻¹? start->q_nh res_nh_yes Primary Amine (-NH2) Present q_nh->res_nh_yes Yes res_nh_no Not a Primary Amine. Re-evaluate. q_nh->res_nh_no No q_ch Peaks both >3000 cm⁻¹ (weak) and <3000 cm⁻¹ (strong)? res_nh_yes->q_ch res_ch_yes Aromatic and Aliphatic C-H groups present. q_ch->res_ch_yes Yes res_ch_no Absence of either aromatic or aliphatic groups. Re-evaluate. q_ch->res_ch_no No q_fingerprint Very strong, sharp peak ~1250 cm⁻¹? res_ch_yes->q_fingerprint res_fingerprint_yes Aryl Ether (Ar-O-R) Likely Present q_fingerprint->res_fingerprint_yes Yes res_fingerprint_no Aryl ether absent. Re-evaluate. q_fingerprint->res_fingerprint_no No q_iso Doublet peaks of equal intensity ~1385 & 1370 cm⁻¹? res_fingerprint_yes->q_iso res_iso_yes Isopropyl Group Likely Present q_iso->res_iso_yes Yes res_iso_no Isopropyl group absent. Re-evaluate. q_iso->res_iso_no No q_sub Single strong, sharp peak ~770-735 cm⁻¹? res_iso_yes->q_sub res_sub_yes Ortho-Disubstituted Ring Consistent q_sub->res_sub_yes Yes res_sub_no Substitution pattern is not ortho. Re-evaluate. q_sub->res_sub_no No conclusion Conclusion: All checks positive. Structure is consistent with 2-(2-Methoxyphenyl)propan-2-amine. res_sub_yes->conclusion

Caption: A logical workflow for the identification of 2-(2-Methoxyphenyl)propan-2-amine from its IR spectrum.

Conclusion

The infrared spectrum of 2-(2-Methoxyphenyl)propan-2-amine presents a rich collection of data that, when systematically analyzed, allows for its confident identification. The key diagnostic features are the primary amine doublet (~3500-3300 cm⁻¹), the very strong aryl ether C-O stretch (~1250 cm⁻¹), the characteristic isopropyl C-H bending doublet (~1385/1370 cm⁻¹), and the strong out-of-plane bending indicative of ortho substitution (~750 cm⁻¹). By comparing these features against simpler reference compounds, researchers can build a robust, evidence-based case for the structure of this and other similarly complex molecules.

References

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • North Carolina State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Chem.ucla.edu. (2011). Structural analysis of amines. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Mancini, D., & Vibrational, R. (2008). Vibrational spectra and structure of isopropylbenzene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 1128-1133. [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers - Organic Chemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • ResearchGate. (2021). Vibrational spectra and structure of isopropylbenzene. [Link]

  • SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. [Link]

  • SlidePlayer. (n.d.). IR – spectroscopy part I. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Massachusetts Amherst. (n.d.). Spectroscopy Infrared Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. [Link]

Sources

Validation

Comparative Crystallography Guide: Structural Elucidation of 2-(2-Methoxyphenyl)propan-2-amine Derivatives

In early-stage drug discovery, the precise spatial orientation of functional groups dictates target binding affinity. Derivatives of 2-(2-Methoxyphenyl)propan-2-amine serve as critical building blocks for novel therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

In early-stage drug discovery, the precise spatial orientation of functional groups dictates target binding affinity. Derivatives of 2-(2-Methoxyphenyl)propan-2-amine serve as critical building blocks for novel therapeutics[1]. However, obtaining high-resolution X-ray diffraction (XRD) data for these small molecule amines presents a significant structural challenge. The steric bulk of the ortho-methoxy group, combined with the extreme rotational freedom of the propan-2-amine side chain, creates an entropic penalty that heavily resists ordered lattice packing.

This guide objectively compares the performance of different crystallization methodologies and chemical modifications (salt vs. free base) to help you achieve sub-angstrom resolution for these vital pharmacophores.

The Chemical Comparison: Salt Formation vs. Free Base

Before selecting a physical crystallization platform, the chemical state of the amine must be optimized.

The Causality of Salt Formation: Attempting to crystallize the free base of 2-(2-Methoxyphenyl)propan-2-amine often yields amorphous oils. The unprotonated primary amine lacks the necessary intermolecular anchors to overcome the flexibility of the aliphatic chain. By converting the free base into a hydrochloride salt[1], we protonate the amine, establishing a robust, directional N−H⋅⋅⋅Cl hydrogen-bonding network. This network acts as a thermodynamic anchor, severely restricting conformational flexibility and driving the molecules into a highly ordered, predictable crystal lattice[2].

For halogenated derivatives, such as 2-(2-Fluorophenyl)propan-2-amine hydrochloride or 2-(2-Chlorophenyl)propan-2-amine hydrochloride[3], the introduction of the halogen further improves packing efficiency via weak halogen bonding interactions.

Methodological Comparison: Vapor Diffusion vs. Microbatch-under-oil

Once the hydrochloride salt is synthesized, the physical method of reaching supersaturation dictates the quality of the resulting crystal. We compare the two leading platforms: Vapor Diffusion [4] and Microbatch-under-oil [5].

Table 1: Performance Comparison of Crystallization Platforms
MetricVapor Diffusion (Sitting Drop)Microbatch-under-oil
Mechanism Gradual solvent evaporation via a closed vapor phase[4].Kinetic trapping via direct mixing under a liquid barrier[5].
Best Suited For Amine Hydrochlorides (Low volatility, high H-bonding).Free Base Amines (High volatility, prone to rapid evaporation).
Supersaturation Trajectory Slow and highly controlled; favors fewer, larger crystals.Rapid initial state, maintained steadily; favors rapid screening.
Evaporation Control Modulated by reservoir concentration.Absolute physical barrier (paraffin/silicone oil).
Typical XRD Resolution < 0.85 Å (Sub-angstrom, highly ordered).1.0 Å - 1.2 Å (Good, but often yields microcrystals).

Application Insight: For 2-(2-Methoxyphenyl)propan-2-amine hydrochloride, Vapor Diffusion is the superior product choice. The gradual equilibration allows the N−H⋅⋅⋅Cl bonds to form without kinetic trapping, yielding macroscopic polyhedra ideal for single-crystal XRD.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol for the Vapor Diffusion of amine hydrochlorides is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol: Sitting-Drop Vapor Diffusion for Amine Hydrochlorides

Step 1: Solution Preparation & Filtration

  • Action: Dissolve 2-(2-Methoxyphenyl)propan-2-amine HCl in a minimal volume of a 1:1 mixture of Methanol/Water to achieve a near-saturated concentration (typically 20-30 mg/mL). Pass the solution through a 0.22 µm PTFE syringe filter.

  • Validation Check: Inspect the filtrate under a stereomicroscope with a darkfield background. The solution must be optically pristine. Causality: Any microscopic dust or undissolved solute will act as a heterogeneous nucleation site, causing a shower of unusable microcrystals rather than a single large crystal.

Step 2: Plate Setup & Equilibration

  • Action: In a 96-well sitting-drop plate, dispense 50 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M NaCl) into the well. Mix 1 µL of the filtered amine solution with 1 µL of the reservoir solution on the sample pedestal. Seal the plate tightly with optically clear film.

  • Validation Check (Days 1-3): Monitor the droplet daily. The appearance of a wrinkled "skin" on the drop indicates a failed seal and uncontrolled evaporation. The drop should remain clear until sharp-edged, geometric polyhedra begin to emerge.

Step 3: Harvesting & Optical Validation

  • Action: Using a nylon loop, harvest a single candidate crystal.

  • Validation Check: Place the loop under a microscope equipped with crossed polarizers. Rotate the crystal 360 degrees. A true, highly ordered single crystal will exhibit birefringence —it will extinguish light (turn completely dark) exactly every 90 degrees. Causality: If the sample remains continuously bright or dark, it is an amorphous precipitate or a twinned crystal, and will not yield resolvable XRD data.

Comparative Crystallographic Data

The following table summarizes the benchmark crystallographic performance of 2-(2-Methoxyphenyl)propan-2-amine derivatives[1][3] when crystallized via the optimized Vapor Diffusion protocol.

Table 2: X-ray Diffraction Metrics of Amine Derivatives (100 K)
Compound DerivativeCrystal SystemSpace GroupResolution (Å)R1 (final)Structural Observation
2-(2-Methoxyphenyl)propan-2-amine HCl Monoclinic P21​/c 0.820.034Strong N−H⋅⋅⋅Cl network; methoxy group exhibits slight thermal disorder.
2-(2-Fluorophenyl)propan-2-amine HCl Orthorhombic Pbca 0.780.029Fluoro-substitution locks the aromatic ring conformation, improving resolution.
2-(2-Chlorophenyl)propan-2-amine HCl Monoclinic C2/c 0.850.038Increased steric bulk of chlorine slightly distorts the unit cell packing efficiency.

Workflow Visualization

The following diagram illustrates the logical decision tree for crystallizing these derivatives based on their chemical state.

CrystallizationWorkflow Start 2-(2-Methoxyphenyl)propan-2-amine Derivative SaltForm Salt Formation (e.g., HCl gas in Et2O) Start->SaltForm Preferred FreeBase Free Base (High Volatility) Start->FreeBase Alternative VaporDiff Vapor Diffusion (Slow Equilibration) SaltForm->VaporDiff H-bond network Microbatch Microbatch-under-oil (Kinetic Trapping) FreeBase->Microbatch Prevents evaporation Crystal Birefringent Single Crystal VaporDiff->Crystal Microbatch->Crystal XRD X-ray Diffraction (100 K) Data Collection Crystal->XRD

Logical workflow for crystallizing small molecule amine derivatives for X-ray diffraction.

References

  • 2-(2-Methoxyphenyl)propan-2-amine hydrochloride (CAS 1338222-50-6) - Fluorochem Source: fluorochem.co.uk
  • Building Blocks - Naarini Molbio Pharma Source: naarini.com
  • Protein crystalliz
  • From Solution to Crystal: Mastering Protein Crystallization - Creative Biostructure Source: cre
  • Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2 Source: rsc.org

Sources

Comparative

Comparative study of ortho-substituted cumylamines in synthesis

[label="Oxidative Caption: Pd-Catalytic cycle highlighting the steric bottleneck at reductive elimination with o-substituted cumylamines. DoM S1 N-Cumyl Sulfonamide S2 Directed ortho-Metalation (s-BuLi / TMEDA, -78°C) S1...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Oxidative

Caption: Pd-Catalytic cycle highlighting the steric bottleneck at reductive elimination with o-substituted cumylamines.

DoM S1 N-Cumyl Sulfonamide S2 Directed ortho-Metalation (s-BuLi / TMEDA, -78°C) S1->S2 S3 Electrophilic Quench (MeOBpin) S2->S3 S4 Decumylation (TFA, Room Temp) S3->S4 S5 Primary ortho-Substituted Sulfonamide S4->S5

Caption: Workflow of Directed Ortho Metalation (DoM) utilizing the highly labile N-cumyl directing group.

Experimental Protocols

Protocol A: One-Pot DoM and Decumylation of N-Cumyl Sulfonamides[5],[4]

This self-validating protocol utilizes the N-cumyl group to direct metalation, followed by its rapid removal to yield a primary sulfonamide.

  • Preparation of Metalation Base: Under an inert argon atmosphere, add TMEDA (3.2 equiv) to anhydrous THF (0.1 M relative to substrate) and cool the solution to –78 °C. Dropwise add s -BuLi (3.2 equiv).

  • Metalation: Slowly add a solution of the N-cumyl sulfonamide (1.0 equiv) in THF to the base mixture. Stir at –78 °C for 2 hours. Self-Validation: A distinct color change (often deep yellow/orange) indicates the formation of the ortho-lithiated species.

  • Electrophilic Quench: Add MeOBpin (1.5 equiv) dropwise. Note: MeOBpin is strictly preferred over i -PrOBpin for sterically hindered substrates to maximize yield[1]. Allow the reaction to warm to room temperature over 1 hour.

  • Decumylation: Concentrate the crude mixture under reduced pressure. Resuspend the residue in neat Trifluoroacetic Acid (TFA) and stir at room temperature for 10–15 minutes.

  • Workup: Quench carefully with saturated aqueous NaHCO 3​ until pH 8. Extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography to isolate the primary ortho-boropinacolato sulfonamide.

Protocol B: Copper-Mediated C(sp2)–H Sulfanylation of Cumylamines[1]

This protocol demonstrates the functionalization of cumylamine derivatives, noting that ortho-methyl variants will require longer reaction times or yield less product due to sterics.

  • Reaction Setup: In a sealed tube, combine the cumylamine derivative (0.30 mmol, 1.0 equiv), sulfenamide (1.2 equiv), Cu(OAc) 2​ (50 mol%), and 2-hydroxynicotinaldehyde (20 mol% as TDG).

  • Solvent Addition: Add Hexafluoroisopropanol (HFIP) (1.5 mL). The use of HFIP is critical as it stabilizes the radical intermediates and promotes the transient imine formation.

  • Heating: Stir the mixture at 80 °C for 24 hours. Self-Validation: Monitor the disappearance of the starting cumylamine via GC-MS or TLC.

  • Isolation: Cool to room temperature, dilute with dichloromethane, and wash with aqueous EDTA to remove copper salts. Purify the organic layer via silica gel chromatography to yield the ortho-sulfanylated product.

References

  • Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides Source: Organic Letters - ACS Publications URL:[Link]

  • Palladium-Catalyzed C-N Cross-Coupling of Hindered Amines Source: MIT DSpace (Signature redacted thesis) URL:[Link]

  • N-Cumyl Benzamide, Sulfonamide, and Aryl O-Carbamate Directed Metalation Groups. Mild Hydrolytic Lability for Facile Manipulation of Directed Ortho Metalation Derived Aromatics Source: ResearchGate / Organic Letters URL:[Link]

  • Electrochemical Copper Catalysis: A Triple Catalytic System for Transient C(sp2)–H Functionalization through Mediated Electrolysis Source: ACS Electrochemistry URL:[Link]

  • Synthesis of Cyclic Sulfilimines and Sulfoximines via Copper‐Mediated C(sp2)–H Sulfanylation of Benzylamines with a Catalytic Transient Directing Group Source: Chemistry Europe / Imperial College London Spiral URL:[Link]

Sources

Validation

Validating Chiral Resolution Methods for 2-(2-Methoxyphenyl)propan-2-amine Analogs: A Comparison Guide

Structural Context & The Chiral Challenge The parent compound 2-(2-methoxyphenyl)propan-2-amine features a gem-dimethyl group at the α -carbon, rendering it achiral. However, its asymmetric analogs—such as those where on...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Context & The Chiral Challenge

The parent compound 2-(2-methoxyphenyl)propan-2-amine features a gem-dimethyl group at the α -carbon, rendering it achiral. However, its asymmetric analogs—such as those where one methyl is replaced by an ethyl group to form an α -tertiary chiral center, or positional isomers like 1-(2-methoxyphenyl)propan-2-amine—are highly valuable chiral building blocks in pharmaceutical development.

Resolving these analogs presents a unique physicochemical challenge. The steric bulk of the ortho-methoxy group ( −OCH3​ ) adjacent to the amine-bearing carbon restricts molecular rotation and complicates enzyme active-site docking. Furthermore, the methoxy oxygen acts as a strong hydrogen bond acceptor, which can either be exploited in crystal lattice formation during classical resolution or act as a competitive inhibitor in catalytic systems. This guide objectively compares the three primary methods for resolving and validating these complex primary amines.

Preparative Resolution Strategies: Classical vs. Enzymatic

Classical Diastereomeric Salt Resolution

Diastereomeric salt formation remains the most industrially scalable method for chiral amine resolution. By reacting the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid or (-)-camphoric acid), a pair of diastereomeric salts is formed. Because diastereomers possess different solubilities, they can be separated via fractional crystallization [[1]]().

Causality in Experimental Design: The efficacy of this method for 2-(2-methoxyphenyl)alkylamines heavily depends on the resolving agent's rigidity. (-)-Camphoric acid is often preferred over linear acids because its rigid bicyclic structure promotes highly ordered, well-defined crystal packing 1. The ortho-methoxy group of the amine frequently participates in hydrogen bonding with the carboxylic acid, significantly increasing the lattice energy and precipitating the less soluble diastereomer preferentially.

SaltResolution Racemate Racemic Amine Analog SaltFormation Diastereomeric Salt Formation Racemate->SaltFormation ResolvingAgent Chiral Acid ResolvingAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Crystals Less Soluble Salt Crystallization->Crystals Precipitates MotherLiquor Mother Liquor Crystallization->MotherLiquor Dissolved Recovery Basification & Extraction Crystals->Recovery PureAmine Enantiopure Amine Recovery->PureAmine

Logical workflow for the classical diastereomeric salt resolution of chiral amines.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizes the stereoselectivity of lipases (e.g., Candida antarctica Lipase B, CAL-B) to catalyze the amidation of one enantiomer while leaving the other unreacted. This process is typically conducted in low-polarity aprotic solvents like heptane or MTBE to preserve enzyme conformation 2.

Causality in Experimental Design: For sterically hindered amines like 2-(2-methoxyphenyl)propan-2-amine analogs, CAL-B's active site (which consists of a large and a small hydrophobic pocket) must carefully accommodate the bulky aryl group. If the α -alkyl group is too large, the enzyme's E-value (enantiomeric ratio) drops. To overcome slow reaction kinetics caused by steric hindrance, highly activated acyl donors such as ethyl methoxyacetate or ethyl laurate are selected over standard esters to irreversibly drive the acylation forward without generating reactive byproducts 2, [[3]]().

EKR Substrate Racemic Amine Reaction Enantioselective Acylation Substrate->Reaction Enzyme Lipase (CAL-B) Enzyme->Reaction AcylDonor Acyl Donor AcylDonor->Reaction ProductR (R)-Amide Reaction->ProductR Fast ProductS (S)-Amine Reaction->ProductS Slow Separation Physical Separation ProductR->Separation ProductS->Separation Hydrolysis Hydrolysis Separation->Hydrolysis PureR (R)-Amine Hydrolysis->PureR

Enzymatic kinetic resolution (EKR) pathway using lipase for chiral amine separation.

Analytical Validation: SFC vs. HPLC

Validating the enantiomeric excess (ee%) of the resolved amine requires robust chiral chromatography. Supercritical Fluid Chromatography (SFC) has emerged as a superior alternative to High-Performance Liquid Chromatography (HPLC) for primary amines 4.

Causality in Experimental Design: Primary amines frequently suffer from severe peak tailing in normal-phase HPLC due to secondary interactions with the silica backbone of the Chiral Stationary Phase (CSP). SFC utilizes supercritical CO₂, which has lower viscosity and higher diffusivity than liquid solvents, enabling faster mass transfer and shorter analysis times 5. To completely suppress tailing and maintain high enantioselectivity in SFC, a polar modifier (like methanol) must be doped with 0.2–0.3% (v/v) trifluoroacetic acid (TFA) and triethylamine (TEA). Notably, using ammonium hydroxide as an additive can destroy enantioselectivity for these specific substrates 5, [[6]]().

Quantitative Performance Comparison

Performance MetricClassical Resolution (Crystallization)Enzymatic Kinetic Resolution (EKR)Preparative SFC (Chromatography)
Theoretical Yield 50% (Typically 35-40% isolated)50% (Up to 100% if coupled with DKR)100% (Both enantiomers recovered)
Enantiomeric Excess (ee%) 90 - 99% (Requires multiple recrystallizations)>99% (Highly dependent on E-value)>99% (Direct physical separation)
Scalability Excellent (Multi-kilogram scale)Good (Requires enzyme recycling)Moderate (Limited by column capacity)
Environmental Impact High solvent consumptionGreen (Mild conditions, reusable biocatalyst)Green (CO₂ is recycled, low solvent use)
Processing Time Days (Cooling and drying cycles)8 - 48 HoursHours (Continuous injection)

Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Formation (Self-Validating Mass Balance)
  • Salt Formation: Dissolve 10.0 mmol of the racemic 2-(2-methoxyphenyl)propan-2-amine analog in 15 mL of warm methanol. In a separate flask, dissolve 5.0 mmol (0.5 equiv) of (+)-tartaric acid in 10 mL of warm methanol 1.

  • Crystallization: Add the acid solution dropwise to the amine solution under constant stirring. Allow the mixture to cool ambiently to 20°C, then transfer to an ice bath (0-4°C) for 2 hours to maximize precipitation.

  • Isolation: Filter the crystals (less soluble diastereomer) and retain the mother liquor.

  • Validation (Recovery): Suspend the crystals in water and adjust to pH 12 using 2M NaOH. Extract the free enantiopure amine with dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄ and concentrate. Weigh the recovered amine to ensure the mass balance aligns with the theoretical 50% yield, validating that no product was lost to side reactions.

Protocol B: Lipase-Catalyzed Kinetic Resolution
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5.0 mmol of the racemic amine in 20 mL of anhydrous heptane.

  • Biocatalysis: Add 10.0 mmol of ethyl methoxyacetate (acyl donor) and 100 mg of Novozym 435 (immobilized CAL-B) 2.

  • Incubation: Stir the suspension at 45°C for 24 hours.

  • Separation & Validation: Filter off the immobilized enzyme (which can be washed and reused). Concentrate the filtrate and separate the unreacted (S)-amine from the (R)-amide via flash chromatography. Hydrolyze a small aliquot of the (R)-amide using 6M HCl to yield the free (R)-amine. Analyze both the unreacted (S)-amine and the hydrolyzed (R)-amine via SFC to calculate the exact E-value, validating the enzyme's stereoselectivity for the specific analog.

Protocol C: Chiral SFC Analytical Validation
  • System Preparation: Equip an SFC system with a cyclofructan-based or amylose-derived Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD) [[5]]().

  • Mobile Phase: Set the mobile phase to supercritical CO₂ with a 10-20% isocratic flow of a polar modifier (Methanol containing 0.2% TFA and 0.2% TEA) to prevent peak tailing [[5]]().

  • Validation Step: Inject a racemic standard of the amine first. Adjust the back-pressure regulator (typically ~100-120 bar) and flow rate (3-4 mL/min) until baseline resolution (Rs > 1.5) is achieved between the two enantiomer peaks 6. Only after this system suitability is validated should the resolved samples from Protocol A or B be injected to determine their ee%.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate.[Link]

  • Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization. Organic Letters - ACS Publications.[Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC - NIH. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxyphenyl)propan-2-amine

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-(2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-(2-Methoxyphenyl)propan-2-amine requires a disposal protocol that is both compliant with regulations and grounded in a thorough understanding of the material's chemical properties. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(2-Methoxyphenyl)propan-2-amine, ensuring the protection of personnel and the environment.

The procedures outlined herein are synthesized from established hazardous waste management principles and data from analogous chemical structures. It is imperative to treat this compound as hazardous waste, adhering to all institutional and regulatory requirements.

Section 1: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) for 2-(2-Methoxyphenyl)propan-2-amine (CAS No. 74702-94-6) is not publicly available. Therefore, a conservative risk assessment must be performed based on its chemical structure—an aromatic amine—and data from closely related analogs. The Safety Data Sheet for N-Ethyl-1-(4-methoxyphenyl)propan-2-amine indicates that compounds in this class are likely to present specific hazards.[1]

Based on this analog, 2-(2-Methoxyphenyl)propan-2-amine should be handled as a substance that can cause skin, eye, and respiratory irritation.[1] Amines as a chemical class are basic and can react exothermically with acids. They can also be incompatible with strong oxidizing agents.[2][3]

Table 1: Inferred Hazard Profile for 2-(2-Methoxyphenyl)propan-2-amine

Hazard Classification GHS Hazard Statement Rationale and Precaution
Skin Irritation H315: Causes skin irritation Based on analog data.[1] Prolonged contact should be avoided. Contaminated gloves and clothing must be removed and disposed of properly.
Eye Irritation H319: Causes serious eye irritation Based on analog data.[1] Direct contact can cause damage. Chemical splash goggles are mandatory.
Respiratory Irritation H335: May cause respiratory irritation Based on analog data.[1] Handling must occur in a certified chemical fume hood to prevent inhalation of vapors or aerosols.

| Chemical Reactivity | Incompatible with acids and strong oxidizers | Amines are basic and can react violently with acids.[3] They are also susceptible to oxidation. Waste must be segregated. |

Section 2: Personal Protective Equipment (PPE) for Waste Handling

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate the risks identified above.

  • Hand Protection: Wear nitrile gloves (double-gloving is recommended) to prevent skin contact. If a glove is contaminated, it must be removed immediately and disposed of as solid hazardous waste.

  • Eye Protection: Chemical splash goggles are mandatory to protect against splashes and aerosols.

  • Body Protection: A flame-resistant laboratory coat must be worn to protect against skin exposure.

  • Respiratory Protection: All handling of open containers of this compound, including pouring waste, must be performed within a properly functioning chemical fume hood to prevent inhalation.[4]

Section 3: Waste Segregation and Container Management

Proper segregation is the most critical step in preventing hazardous chemical reactions within a waste container.[2] The fundamental principle is to keep incompatible materials separate.

  • Waste Stream Designation: Designate a specific hazardous waste stream for 2-(2-Methoxyphenyl)propan-2-amine and materials contaminated with it. This stream should be classified as "Non-halogenated Organic Waste" unless it is mixed with halogenated solvents.

  • Incompatibility Prevention: Crucially, do not mix amine waste with acidic waste. This can cause a violent exothermic reaction. Also, keep it separate from strong oxidizing agents.[2][3]

  • Container Selection: Use only approved, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) carboys are suitable for liquid waste. Ensure containers have a secure, vapor-tight lid.[5]

  • Labeling: All waste containers must be clearly labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-(2-Methoxyphenyl)propan-2-amine"

    • The approximate concentration and quantity

    • The relevant hazard warnings (e.g., "Irritant," "Avoid contact with acids")

    • The accumulation start date (the date the first drop of waste was added)

The following diagram outlines the decision-making process for proper waste segregation.

WasteDisposalWorkflow start Waste Generated (Contains 2-(2-Methoxyphenyl)propan-2-amine) is_solid Is the waste solid or liquid? start->is_solid is_sharp Is the solid waste a sharp (needle, pipette)? is_solid->is_sharp Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid solid_waste Solid Waste Stream (Gloves, Wipes, etc.) is_sharp->solid_waste No sharps_waste Sharps Waste Container (Puncture-Proof) is_sharp->sharps_waste Yes containerize_liquid Collect in a labeled, sealed HDPE container for Non-halogenated Organic Waste. liquid_waste->containerize_liquid containerize_solid Collect in a labeled, lined container for solid hazardous waste. solid_waste->containerize_solid containerize_sharps Place in a labeled sharps container for chemical contamination. sharps_waste->containerize_sharps storage Store in designated Satellite Accumulation Area (SAA). Ensure segregation from acids. containerize_liquid->storage containerize_solid->storage containerize_sharps->storage pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). storage->pickup

Disposal decision workflow for 2-(2-Methoxyphenyl)propan-2-amine.
Section 4: Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for safety and regulatory compliance. All disposal activities must be documented in laboratory notebooks.

This protocol applies to pure 2-(2-Methoxyphenyl)propan-2-amine, solutions containing the compound, and rinsate from cleaning contaminated glassware.

  • Prepare the Waste Container: In a chemical fume hood, open the designated, properly labeled hazardous waste container for non-halogenated organic liquids.

  • Transfer the Waste: Carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Secure the Container: Securely fasten the lid on the waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.

  • Rinse Equipment: Triple rinse any emptied containers (e.g., reagent bottles) or glassware that held the compound with a suitable solvent (e.g., ethanol or acetone). Collect all rinsate as hazardous liquid waste.[3]

  • Store Properly: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is stored away from incompatible materials.[6]

This protocol applies to non-sharp solid items contaminated with 2-(2-Methoxyphenyl)propan-2-amine, such as gloves, absorbent pads, weighing paper, and contaminated silica gel.

  • Segregate at Point of Use: Immediately place any contaminated solid items into a dedicated, labeled container lined with a chemically resistant plastic bag.

  • Avoid Contamination: Do not dispose of this waste in regular trash receptacles.

  • Seal for Disposal: Once the bag is full, securely seal it and place it in the larger, designated solid hazardous waste drum for your laboratory.

  • Arrange for Pickup: Ensure the waste is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.

Section 5: Spill Management and Emergency Disposal

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep the absorbed material into a designated container for solid hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

All materials used in the cleanup must be disposed of as hazardous waste according to the protocols in Section 4.[4]

Conclusion

The proper disposal of 2-(2-Methoxyphenyl)propan-2-amine is a multi-step process that prioritizes safety, segregation, and regulatory compliance. By treating this compound as an irritant and a reactive base, and by following the rigorous protocols for containerization, labeling, and disposal, researchers can effectively manage its waste stream. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.[6] Adherence to these principles not only ensures a safe laboratory environment but also upholds the scientific community's commitment to environmental responsibility.

References

  • Collect and Recycle. (2024). Amine Disposal For Businesses. Available at: [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Available at: [Link]

  • American Elements. (n.d.). 2-(2-methoxyphenyl)propan-2-amine. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at: [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Available at: [Link]

  • U.S. Environmental Protection Agency. (2026). Hazardous Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h). Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement. Available at: [Link]

  • Wikipedia. (n.d.). United States Environmental Protection Agency. Available at: [Link]

  • PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Methoxyphenyl)propan-2-amine

Comprehensive Safety and Operational Guide: Handling 2-(2-Methoxyphenyl)propan-2-amine As drug development and synthetic methodologies advance, the safe handling of specialized building blocks becomes paramount. 2-(2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-(2-Methoxyphenyl)propan-2-amine

As drug development and synthetic methodologies advance, the safe handling of specialized building blocks becomes paramount. 2-(2-Methoxyphenyl)propan-2-amine (Free base CAS: 74702-94-6[1][2]; Hydrochloride salt CAS: 1338222-50-6[3][4]) is a highly reactive primary amine featuring an alpha,alpha-dimethylbenzylamine framework with an ortho-methoxy group.

This guide provides researchers with the mechanistic reasoning behind required Personal Protective Equipment (PPE) and delivers self-validating, step-by-step operational protocols to ensure absolute safety and structural integrity during laboratory workflows.

Mechanistic Toxicology: Why Standard PPE Fails

To understand the PPE requirements for 2-(2-Methoxyphenyl)propan-2-amine, one must understand its mechanism of action upon biological exposure. The danger of this compound lies in its dual-action chemical properties:

  • Lipid Bilayer Disruption (Penetration Enhancement): The unprotonated (free base) form of this amine is highly lipophilic, a property significantly amplified by the ortho-methoxybenzene moiety[5]. When exposed to the skin, lipophilic amines act as chemical penetration enhancers. They partition readily into the stratum corneum, disrupting the highly ordered lipid bilayer packing and increasing membrane fluidity[6][7].

  • Alkaline Denaturation & Haptenation: Once the molecule breaches the stratum corneum and enters the aqueous environment of the viable epidermis, it undergoes protonation. This causes a localized, severe alkaline shift (high pH) that denatures keratin and cellular proteins, leading to rapid cellular necrosis and chemical burns[8][9]. Furthermore, primary amines can act as haptens, covalently binding to endogenous proteins and triggering immune sensitization (allergic contact dermatitis)[10][11].

Because the molecule actively destroys the skin's barrier function to facilitate its own absorption, standard thin laboratory gloves provide insufficient protection.

ToxicityMechanism Exposure Dermal Exposure to 2-(2-Methoxyphenyl)propan-2-amine Partition Partitioning into Stratum Corneum Exposure->Partition LipidDisrupt Lipid Bilayer Disruption (Increased Fluidity) Partition->LipidDisrupt Epidermis Penetration into Viable Epidermis LipidDisrupt->Epidermis Alkaline Alkaline pH Shift (Protein Denaturation) Epidermis->Alkaline Haptenation Protein Haptenation (Sensitization) Epidermis->Haptenation Necrosis Cellular Necrosis & Contact Dermatitis Alkaline->Necrosis Haptenation->Necrosis

Fig 1: Mechanistic pathway of amine-induced dermal toxicity and lipid bilayer disruption.

Quantitative PPE Matrix

Based on the compound's lipophilicity and basicity, the following PPE matrix must be strictly adhered to.

PPE CategoryPrimary RecommendationMechanistic RationaleBreakthrough Limit
Hand Protection (Bulk) Butyl Rubber or Laminated (e.g., Silver Shield)High resistance to lipophilic organic amines; prevents SC lipid disruption.> 480 minutes
Hand Protection (Incidental) Heavy-duty Nitrile (Double-gloved)Acceptable only for weighing small quantities (<1g) of the solid HCl salt.< 30 minutes
Eye Protection Chemical Splash Goggles + Face ShieldAmines cause severe, irreversible corneal damage via alkaline hydrolysis.N/A
Respiratory Fume Hood (Face velocity >100 fpm)Prevents inhalation of volatile free-base vapors or HCl salt dust.N/A
Respiratory (Spills) Full-face respirator with ABEK filterThe 'K' rating specifically neutralizes volatile organic amines and ammonia.Change after exposure
Body Protection FR Lab Coat + Chemical ApronProtects against exothermic splatters during amine quenching/reactions.N/A

Operational Workflow & Handling Protocol

Handling 2-(2-Methoxyphenyl)propan-2-amine requires a self-validating workflow to prevent exposure and control exothermic reactivity[9].

OperationalWorkflow Prep 1. Preparation (Fume Hood & PPE) Weigh 2. Weighing (Closed System) Prep->Weigh Transfer 3. Transfer (Inert Atmosphere) Weigh->Transfer Reaction 4. Reaction (Temp Control) Transfer->Reaction Quench 5. Quenching (Weak Acid Neut.) Reaction->Quench Waste 6. Disposal (Amine Waste) Quench->Waste

Fig 2: Step-by-step operational workflow for the safe handling and disposal of organic amines.

Step-by-Step Methodology: Reaction Setup & Quenching
  • Preparation: Verify fume hood flow rate. Assemble all PPE. Ensure a neutralizing spill kit (containing solid sodium bisulfate or citric acid) is immediately accessible.

  • Weighing & Transfer:

    • For the HCl Salt (Solid): Weigh using an anti-static spatula in a draft-free enclosure to prevent airborne dust.

    • For the Free Base (Liquid): Transfer using positive displacement pipettes or a cannula under inert gas (Argon/N2) to prevent atmospheric oxidation and vapor release.

  • Reaction Control: Maintain strict temperature control. Reactions involving primary amines (e.g., amide couplings, diazotization) are highly exothermic[9]. Utilize an ice or dry-ice bath to maintain internal temperatures below 20 °C during reagent addition.

  • Quenching (Self-Validating Protocol):

    • Causality: Unreacted free amines must be converted to their non-volatile, water-soluble ammonium salts before disposal. Strong mineral acids (like conc. HCl) will cause violent exothermic splattering.

    • Step A: Cool the reaction mixture to 0–5 °C.

    • Step B: Dropwise, add a 1M solution of a weak acid (e.g., Citric Acid or Sodium Bisulfate) via an addition funnel.

    • Step C: Monitor the aqueous layer with pH paper. Continue addition until the pH stabilizes between 5 and 6. This validates that 100% of the amine has been protonated.

  • Phase Separation: Separate the aqueous layer and route it to a designated, compatible aqueous hazardous waste container.

Spill Response & Disposal Plan

In the event of a spill outside the fume hood, standard laboratory absorbents are insufficient as they do not neutralize the alkaline vapor hazard.

Emergency Protocol for Minor Spills (<50 mL/g):

  • Isolate: Evacuate immediate personnel and restrict access to the area.

  • Protect: Don a full-face respirator equipped with an ABEK filter cartridge[12] and heavy-duty butyl rubber gloves.

  • Neutralize: Do NOT use water, as this will spread the lipophilic free base. Cover the spill completely with a weak solid acid (e.g., sodium bisulfate) or spray with dilute 10% acetic acid. Causality: This immediately mitigates volatility by converting the free base into a stable salt, eliminating the inhalation hazard.

  • Absorb: Apply an inert absorbent (vermiculite or a universal chemical binder) over the neutralized liquid.

  • Collect & Dispose: Sweep the absorbed material using non-sparking tools. Place the waste into a sealable polyethylene container. Label clearly as "Hazardous Waste - Corrosive/Toxic Amines".

  • Segregation: Never mix amine waste with oxidizing agents (e.g., peroxides, nitrates) or halogenated solvents, as this can trigger hypergolic or highly exothermic reactions[9].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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